Product packaging for Cannabiorcol(Cat. No.:CAS No. 19825-73-1)

Cannabiorcol

Cat. No.: B1142604
CAS No.: 19825-73-1
M. Wt: 254.32 g/mol
InChI Key: XWIWWMIPMYDFOV-UHFFFAOYSA-N
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Description

Cannabiorcol has been reported in Cannabis sativa with data available.
See also: Cannabis sativa subsp. indica top (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B1142604 Cannabiorcol CAS No. 19825-73-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19825-73-1

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3,6,6,9-tetramethylbenzo[c]chromen-1-ol

InChI

InChI=1S/C17H18O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h5-9,18H,1-4H3

InChI Key

XWIWWMIPMYDFOV-UHFFFAOYSA-N

Synonyms

3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol

Origin of Product

United States

Foundational & Exploratory

Cannabiorcol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabiorcol (CBN-C1) is a lesser-known phytocannabinoid found in Cannabis sativa. While research into its properties is not as extensive as that for major cannabinoids like THC and CBD, emerging studies indicate its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its inhibitory effects on the p38/MSK-1/NF-κB signaling pathway. Detailed experimental protocols for relevant assays are also presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is structurally related to cannabinol (CBN), differing by the substitution of a methyl group for the pentyl side chain.

IdentifierValueSource
IUPAC Name 3,6,6,9-tetramethylbenzo[c]chromen-1-ol[1]
Synonyms Cannabinol C1, CBN-C1, 3X9ANZ6GZQ, 3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol[1][2]
CAS Number 19825-73-1[1][2]
Molecular Formula C₁₇H₁₈O₂
SMILES CC1=CC2=C(C=C1)C(OC3=CC(=CC(=C32)O)C)(C)C
InChIKey XWIWWMIPMYDFOV-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 254.32 g/mol
Exact Mass 254.130679813 Da
XLogP3-AA (Computed) 4.1
Topological Polar Surface Area (Computed) 29.5 Ų
Hydrogen Bond Donor Count (Computed) 1
Hydrogen Bond Acceptor Count (Computed) 2
Solubility Soluble in acetonitrile (≥10 mg/ml)
Purity (as a reference standard) ≥95%

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, general characteristics for cannabinoids can be described.

  • Mass Spectrometry: The fragmentation of cannabinoids in mass spectrometry is well-documented. Common fragmentation pathways include the loss of a methyl radical, retro-Diels-Alder reactions, and cleavage of the side chain. In-source fragmentation of cannabinoids can yield characteristic product ions useful for identification. A searchable GC-MS spectral database from Cayman Chemical may contain the mass spectrum for this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of cannabinoids. For cannabinol-type structures, the aromatic protons and the methyl groups give characteristic signals. The chemical shifts are influenced by the substitution pattern on the aromatic ring and the nature of the side chain.

  • Infrared (IR) Spectroscopy: The IR spectra of cannabinoids typically show characteristic bands for the phenolic hydroxyl group (O-H stretch), aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations. The region between 1500-1650 cm⁻¹ is often characteristic of the aromatic and cyclohexene ring vibrations.

Biological Activity and Signaling Pathways

Recent research has identified this compound as a novel inhibitor of the p38/MSK-1/NF-κB signaling pathway, which plays a critical role in inflammation and has been implicated in the pathogenesis of osteoarthritis. This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) induced by interleukin-1β (IL-1β) in vitro and to alleviate osteoarthritis in a rat model.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the IL-1β-induced p38/MSK-1/NF-κB signaling pathway leading to the expression of Matrix Metalloproteinases (MMPs).

Cannabiorcol_Signaling_Pathway cluster_nucleus Nuclear Events IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R p38 p38 MAPK IL1R->p38 Activation MSK1 MSK1 p38->MSK1 Phosphorylation NFkB NF-κB (p65) MSK1->NFkB Phosphorylation NFkB_nuc NF-κB (p65) (nuclear translocation) NFkB->NFkB_nuc Translocation Nucleus Nucleus MMPs MMP Expression (MMP-1, MMP-3, MMP-13) NFkB_nuc->MMPs Transcription This compound This compound This compound->p38 This compound->NFkB

This compound's inhibition of the p38/NF-κB pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the biological activity of this compound.

Isolation of Minor Cannabinoids from Cannabis sativa

The isolation of minor cannabinoids like this compound from a complex cannabis extract typically involves chromatographic techniques. Flash chromatography is a common method for purification.

Protocol: Flash Chromatography for Minor Cannabinoid Isolation

  • Extraction: Extract dried and homogenized cannabis plant material with a suitable solvent (e.g., cold ethanol) to minimize the co-extraction of waxes and chlorophyll.

  • Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator.

  • Winterization (Optional): Dissolve the crude extract in ethanol and chill at a low temperature (e.g., -20°C) to precipitate waxes and other lipids. Filter the solution to remove the precipitated material.

  • Chromatography:

    • Stationary Phase: Normal-phase (silica gel) or reversed-phase (e.g., C18-bonded silica) chromatography can be employed. The choice depends on the specific separation required.

    • Mobile Phase:

      • For normal-phase chromatography, a non-polar solvent system such as a gradient of hexane and ethyl acetate is typically used.

      • For reversed-phase chromatography, a polar solvent system such as a gradient of water and methanol or acetonitrile is common.

    • Detection: Use a UV detector to monitor the elution of cannabinoids.

    • Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions using an analytical technique such as HPLC or LC-MS to identify the fractions containing this compound. Pool the pure fractions.

  • Solvent Evaporation: Remove the solvent from the pooled fractions to obtain the purified this compound.

Western Blot for p38 MAPK Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of p38 MAPK and NF-κB, to assess the activation state of the signaling pathway.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture appropriate cells (e.g., chondrocytes) and treat them with IL-1β in the presence or absence of varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-NF-κB p65, anti-total-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Real-Time PCR for MMP Expression

Real-time polymerase chain reaction (RT-PCR) is used to quantify the messenger RNA (mRNA) levels of specific genes, such as MMPs, to determine the effect of this compound on their expression.

Protocol: Real-Time PCR Analysis

  • Cell Culture and Treatment: Treat cells as described for the Western blot protocol.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, gene-specific primers for the MMPs of interest (e.g., MMP-1, MMP-3, MMP-13) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Perform the PCR amplification in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target MMP genes, normalized to the expression of the housekeeping gene, using the ΔΔCt method.

Logical Relationships in Experimental Design

The following diagram illustrates the logical workflow for investigating the effects of this compound.

Experimental_Workflow Start Hypothesis: This compound has anti-inflammatory effects InVitro In Vitro Studies (e.g., Chondrocytes) Start->InVitro InVivo In Vivo Studies (e.g., Osteoarthritis Rat Model) Start->InVivo Treatment Treatment with IL-1β +/- this compound InVitro->Treatment Model Induction of Osteoarthritis +/- this compound Treatment InVivo->Model Biochem Biochemical Assays Treatment->Biochem GeneExpr Gene Expression Analysis Treatment->GeneExpr Histo Histological Analysis Model->Histo Western Western Blot (p-p38, p-NF-κB) Biochem->Western RTPCR RT-PCR (MMP-1, MMP-3, MMP-13) GeneExpr->RTPCR Staining Safranin O Staining (Cartilage degradation) Histo->Staining Conclusion Conclusion: This compound inhibits p38/NF-κB pathway and reduces MMP expression, alleviating osteoarthritis. Western->Conclusion RTPCR->Conclusion Staining->Conclusion

Logical workflow for this compound research.

Conclusion

This compound is an emerging phytocannabinoid with demonstrated biological activity as an inhibitor of the pro-inflammatory p38/MSK-1/NF-κB signaling pathway. While further research is needed to fully characterize its physicochemical properties and to develop optimized synthesis and isolation protocols, the available data suggest its potential as a lead compound for the development of novel therapeutics, particularly for inflammatory conditions such as osteoarthritis. This guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

An In-Depth Technical Guide to Cannabiorcol (CAS Number: 19825-73-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabiorcol (CAS: 19825-73-1), also known as Cannabinol-C1 (CBN-C1) or Methyl-CBN, is a phytocannabinoid found in Cannabis sativa.[1] Structurally similar to other cannabinoids, it is characterized by the formal name 3,6,6,9-tetramethyl-6H-dibenzo[b,d]pyran-1-ol. While research on many cannabinoids has surged, this compound remains a lesser-studied derivative. However, recent scientific investigations have begun to illuminate its therapeutic potential, particularly in the context of inflammatory conditions such as osteoarthritis. This guide provides a comprehensive overview of the current technical knowledge regarding this compound, focusing on its physicochemical properties, biological activity, and the experimental methodologies used to elucidate its function.

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is fundamental for its application in research and drug development.

PropertyValueSource
CAS Number 19825-73-1[1][2]
Molecular Formula C₁₇H₁₈O₂[1][3]
Molecular Weight 254.32 g/mol
IUPAC Name 3,6,6,9-tetramethylbenzo[c]chromen-1-ol
Synonyms Cannabinol-C1, CBN-C1, Methyl-CBN, Methyl-Cannabinol
Appearance Liquid (as a solution in Acetonitrile)
Solubility Soluble in Acetonitrile (≥10 mg/ml)
Purity (as reference standard) ≥95%
InChI Key XWIWWMIPMYDFOV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(OC3=CC(=CC(=C32)O)C)(C)C

Biological Activity and Mechanism of Action

Emerging research has identified this compound as a promising therapeutic agent for osteoarthritis (OA), a condition characterized by cartilage degradation and inflammation, often involving elevated levels of matrix metalloproteinases (MMPs).

Inhibition of Inflammatory Pathways in Osteoarthritis

A pivotal study has demonstrated that this compound inhibits the expression of MMPs induced by interleukin-1β (IL-1β) in chondrocytes. This inhibitory effect is mediated through the suppression of the p38/MSK-1/NF-κB signaling pathway. In-vitro experiments have shown that this compound inhibits the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, and this action is independent of cannabinoid receptors and transient receptor potential vanilloids. In a monoiodoacetate (MIA)-induced osteoarthritis rat model, this compound was found to reduce the expression of MMPs and alleviate the characteristics of OA.

  • Signaling Pathway Diagram: this compound's Inhibition of the p38/MSK-1/NF-κB Pathway

    Cannabiorcol_Pathway IL1b IL-1β IKK IKK IL1b->IKK p38 p38 MAPK IL1b->p38 IkB IκB IKK->IkB phosphorylates MSK1 MSK-1 p38->MSK1 phosphorylates NFkB NF-κB (p65) MSK1->NFkB phosphorylates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to MMPs MMPs (e.g., MMP-1, MMP-13) (Cartilage Degradation) Nucleus->MMPs induces transcription This compound This compound This compound->p38 inhibits This compound->NFkB inhibits translocation

    Caption: this compound inhibits IL-1β-induced MMP expression by targeting the p38 and NF-κB pathways.

Quantitative Bioactivity Data

Specific quantitative data on the bioactivity of this compound, such as IC₅₀ values for the inhibition of key enzymes or receptor binding affinities, are not yet widely available in the public domain. The primary research on its effects in osteoarthritis provides a strong foundation for its anti-inflammatory properties. Further research is needed to quantify its potency and efficacy in various biological assays.

Pharmacokinetics and Toxicology (Inferred from Structurally Similar Compounds)

Due to the limited specific research on this compound, its pharmacokinetic and toxicological profiles are not well-established. However, insights can be drawn from studies on Cannabinol (CBN), a structurally similar cannabinoid.

Disclaimer: The following data is for Cannabinol (CBN) and should be used as a preliminary guide for this compound, with the understanding that differences in their chemical structures may lead to different pharmacokinetic and toxicological properties.

ParameterObservation for CBNSource
Bioavailability Approximately 40% via inhalation. Oral bioavailability is lower due to first-pass metabolism.
Metabolism Primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes. The active metabolite 11-OH-CBN is formed.
Half-life Highly variable, reported as 32 ± 17 hours after intravenous administration in a small study.
Toxicity Generally considered to have low toxicity. One study in zebrafish larvae estimated an LD₅₀ value of 1.12 mg/L and observed malformations at concentrations greater than 0.75 mg/L. Preclinical studies with subcutaneous administration of high doses of CBN showed no adverse effects on central nervous system function. A study using a Human-Quad Culture Liver-Chip indicated that CBN showed greater cytotoxicity to primary human hepatocytes compared to CBD at similar doses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on osteoarthritis. These protocols are based on standard laboratory procedures and should be adapted as necessary.

In-Vitro Chondrocyte Model of Osteoarthritis

  • Experimental Workflow Diagram

    InVitro_Workflow Start Start CellCulture Culture C20A4 Chondrocyte Cell Line Start->CellCulture Stimulation Stimulate with IL-1α and IL-1β to Induce Inflammatory Response CellCulture->Stimulation Treatment Treat with this compound (Various Concentrations) Stimulation->Treatment Cytotoxicity Assess Cytotoxicity (WST-8 Assay) Treatment->Cytotoxicity Analysis Analyze Protein and Gene Expression (Western Blot, Real-Time PCR) Treatment->Analysis PathwayAnalysis Investigate Signaling Pathways (Immunofluorescence, Luciferase Assay) Treatment->PathwayAnalysis End End Cytotoxicity->End Analysis->End PathwayAnalysis->End

    Caption: Workflow for in-vitro analysis of this compound's effect on chondrocytes.

  • Cell Culture:

    • The C20A4 human chondrocyte cell line is cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Inflammatory Response:

    • To mimic the inflammatory conditions of osteoarthritis, chondrocytes are treated with a combination of interleukin-1α (IL-1α) and interleukin-1β (IL-1β).

  • This compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • The stimulated cells are then treated with various concentrations of this compound for a specified period.

  • Cytotoxicity Assay (WST-8 Assay):

    • After treatment, a WST-8 assay is performed to assess the cytotoxicity of this compound on the chondrocytes.

  • Western Blot Analysis:

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MMP-1, MMP-13, phosphorylated-p38, phosphorylated-MSK-1, and phosphorylated-p65).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence for p65 Nuclear Translocation:

    • Chondrocytes are grown on coverslips and subjected to the same stimulation and treatment as above.

    • Cells are then fixed, permeabilized, and blocked.

    • Incubation with a primary antibody against the p65 subunit of NF-κB is performed, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with DAPI.

    • The localization of p65 is visualized using a fluorescence microscope.

  • Dual-Luciferase Reporter Assay for NF-κB Activity:

    • Chondrocytes are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.

    • After transfection, cells are stimulated and treated with this compound.

    • The luciferase activities are measured using a dual-luciferase reporter assay system, and the firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

In-Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

  • Experimental Workflow Diagram

    InVivo_Workflow Start Start Acclimatization Acclimatize Rats Start->Acclimatization OA_Induction Induce Osteoarthritis via Intra-articular MIA Injection Acclimatization->OA_Induction Treatment Administer this compound (e.g., Oral Gavage) OA_Induction->Treatment Assessment Assess OA Progression (e.g., Histology, Behavioral Tests) Treatment->Assessment Biochemical_Analysis Analyze Joint Tissue for MMP Expression (Immunohistochemistry) Treatment->Biochemical_Analysis End End Assessment->End Biochemical_Analysis->End

    Caption: Workflow for in-vivo evaluation of this compound in a rat model of osteoarthritis.

  • Animal Model:

    • Male Sprague-Dawley or Wistar rats are commonly used.

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Induction of Osteoarthritis:

    • Rats are anesthetized, and a single intra-articular injection of monoiodoacetate (MIA) (e.g., 3 mg in 50 µL of sterile saline) is administered into the knee joint cavity. The needle is typically passed through the patellar tendon. Control animals receive an injection of sterile saline.

  • This compound Administration:

    • Following MIA injection, rats are treated with this compound, typically via oral gavage, for a specified duration.

  • Assessment of Osteoarthritis:

    • Histological Analysis: At the end of the treatment period, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan loss. The severity of cartilage degradation is scored using a standardized system.

    • Behavioral Testing: Pain and joint function can be assessed using methods such as measuring paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or by gait analysis.

  • Immunohistochemistry:

    • Joint tissue sections can be stained with antibodies against MMPs to evaluate the effect of this compound on their expression in the cartilage.

Synthesis

Conclusion

This compound is an emerging phytocannabinoid with demonstrated therapeutic potential, particularly in the context of osteoarthritis. Its ability to inhibit the p38/MSK-1/NF-κB signaling pathway and reduce the expression of matrix metalloproteinases provides a clear mechanism for its anti-inflammatory and chondroprotective effects. While further research is needed to fully characterize its bioactivity, pharmacokinetics, and toxicological profile, the existing data strongly suggest that this compound warrants further investigation as a novel therapeutic agent for inflammatory joint diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this promising compound.

References

The Enigmatic Mechanism of Action of Cannabidiorcol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (synonyms: Cannabidiorcol, CBDO, CBD-C1, O-1821), a lesser-known phytocannabinoid found in trace amounts in Cannabis sativa, is emerging as a molecule of interest due to its distinct pharmacological profile. Unlike major cannabinoids, Cannabidiorcol exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1] Instead, its primary mechanism of action is centered on the activation of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1] This technical guide provides an in-depth overview of the current understanding of Cannabidiorcol's mechanism of action, consolidating available data on its molecular targets, downstream signaling pathways, and associated biological effects. The guide also highlights the significant gaps in the existing research, particularly the lack of quantitative data on its binding affinity and potency, and provides detailed experimental protocols from key studies to facilitate further investigation.

Introduction

Cannabidiorcol is a structural homolog of cannabidiol (CBD), characterized by the substitution of CBD's pentyl side chain with a methyl group. This structural modification significantly alters its pharmacological properties, steering its activity away from the endocannabinoid system and towards the TRPV family of ion channels. While research on Cannabidiorcol is still in its nascent stages, existing evidence points to its potential as a modulator of inflammatory responses and a tool for studying TRPV2-mediated signaling. However, its role in promoting tumorigenesis at high concentrations warrants careful consideration.[1] This document aims to provide a comprehensive technical resource for researchers by summarizing the knowns and unknowns of Cannabidiorcol's mechanism of action.

Molecular Targets and Pharmacological Effects

The primary molecular target of Cannabidiorcol identified to date is the TRPV2 channel. Its interaction with other receptors, particularly the cannabinoid receptors, is reported to be weak.

Transient Receptor Potential Vanilloid 2 (TRPV2) Agonism

The principal pharmacological effect of Cannabidiorcol is its agonist activity at the TRPV2 receptor.[1] This interaction is the basis for its observed anti-inflammatory properties. Studies have utilized Cannabidiorcol (as O-1821) as a tool to probe the function of TRPV2 in various contexts.

  • Anti-inflammatory Effects: In a preclinical model of collagen-induced arthritis, the TRPV2 agonist O-1821 was shown to reduce disease severity.[2] Combination therapy with a TNF inhibitor resulted in a more sustained suppression of disease and a more pronounced reduction in joint damage, suggesting a potential therapeutic avenue for inflammatory conditions like rheumatoid arthritis. RNA sequencing of synovial tissues from this study revealed that the TRPV2 agonist regulates pathways related to chemotaxis and cytokine receptor signaling, including the IL6R pathway.

  • Tumorigenesis: In the context of esophageal squamous cell carcinoma (ESCC), activation of TRPV2 by Cannabidiorcol (O-1821) at a concentration of 20 μM has been shown to promote cancerous behaviors. This includes enhanced cell proliferation, migration, and tumor-related angiogenesis. This pro-tumorigenic effect is mediated through the HSP70/27 and PI3K/Akt/mTOR signaling pathways.

Cannabinoid Receptors (CB1 and CB2)

Cannabidiorcol is consistently reported to have a low affinity for both CB1 and CB2 receptors. This distinguishes it from many other phytocannabinoids and makes it a useful tool for studying non-CB1/CB2-mediated effects.

Antimicrobial Activity

An early study on the structure-activity relationship of antibacterial cannabinoids from Cannabis sativa suggests that the olivetol core, present in Cannabidiorcol, is a key pharmacophore. The study concluded that while the lipophilicity of the side chain plays a role, the high potency of these compounds points to a specific, yet to be determined, mechanism of action.

Quantitative Data

A significant limitation in the current body of research is the absence of comprehensive quantitative data on Cannabidiorcol's binding affinity and functional potency. To date, no published studies have reported Ki, Kd, EC50, or IC50 values for Cannabidiorcol at the TRPV2 channel or other molecular targets. The table below reflects this data gap.

TargetLigandAssay TypeSpeciesKiKdEC50IC50Reference
TRPV2Cannabidiorcol--Data not availableData not availableData not availableData not available-
CB1Cannabidiorcol--Data not availableData not availableData not availableData not available-
CB2Cannabidiorcol--Data not availableData not availableData not availableData not available-

Table 1: Summary of Quantitative Binding and Potency Data for Cannabidiorcol. The lack of available data is a critical knowledge gap.

Signaling Pathways

The best-characterized signaling pathway for Cannabidiorcol is downstream of TRPV2 activation in the context of esophageal squamous cell carcinoma.

TRPV2_Tumorigenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cannabidiorcol Cannabidiorcol TRPV2 TRPV2 Cannabidiorcol->TRPV2 Binds and Activates PI3K PI3K TRPV2->PI3K Activates HSP70_27 HSP70/27 TRPV2->HSP70_27 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Tumorigenesis Tumorigenesis (Proliferation, Migration, Angiogenesis) mTOR->Tumorigenesis HSP70_27->Tumorigenesis

TRPV2-Mediated Pro-Tumorigenic Signaling Pathway in ESCC.

Experimental Protocols

This section provides a detailed methodology from a key study investigating the pro-tumorigenic effects of Cannabidiorcol (O-1821) in esophageal squamous cell carcinoma (ESCC), as described by Huang R, et al. (2022).

Cell Culture and Reagents
  • Cell Lines: Human ESCC cell lines (Eca-109, TE-1) and a non-tumor esophageal squamous cell line (NE2) were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Reagents: Cannabidiorcol (O-1821) was used as the TRPV2 agonist. A pan-PI3K/mTOR kinase inhibitor (VS5584) and a PTEN protein activator/PI3K/mTOR inhibitor (oroxin B) were used for pathway inhibition studies.

Western Blotting
  • Protein Extraction: Total protein was extracted from cultured cells using RIPA lysis buffer containing a protease inhibitor cocktail.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20-30 µg) were separated by 10% SDS-PAGE.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against TRPV2, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, HSP70, HSP27, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tumorigenesis Assays
  • Cell Proliferation Assay: ESCC cells were seeded in 96-well plates and treated with 20 µM O-1821. Cell viability was assessed at different time points using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Migration Assay: A wound-healing assay was performed. A scratch was made in a confluent monolayer of cells, and migration into the wound area was monitored and quantified after treatment with 20 µM O-1821.

  • Tube Formation Assay (Angiogenesis): Human umbilical vein endothelial cells (HUVECs) were seeded on Matrigel-coated plates and cultured with the conditioned medium from ESCC cells pre-treated with 20 µM O-1821. The formation of tube-like structures was observed and quantified.

In Vivo Tumorigenesis Model
  • Animal Model: Nude mice were used for xenograft tumor models.

  • Cell Implantation: Eca-109 cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors were established, mice were treated with O-1821.

  • Tumor Growth Monitoring: Tumor volume was measured regularly.

  • Metastasis Analysis: At the end of the experiment, lungs were harvested to assess for metastasis.

  • Immunohistochemistry: Tumor tissues were fixed, sectioned, and stained with antibodies against Ki-67 (proliferation marker) and CD31 (endothelial cell marker for angiogenesis).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture ESCC Cell Culture (Eca-109, TE-1) Treatment_invitro Treatment with Cannabidiorcol (O-1821) Cell_Culture->Treatment_invitro Proliferation Proliferation Assay (CCK-8) Treatment_invitro->Proliferation Migration Migration Assay (Wound Healing) Treatment_invitro->Migration Angiogenesis_invitro Angiogenesis Assay (Tube Formation) Treatment_invitro->Angiogenesis_invitro Western_Blot Western Blot Analysis (Signaling Pathway Proteins) Treatment_invitro->Western_Blot Xenograft Nude Mouse Xenograft Model (Eca-109 cells) Treatment_invivo Treatment with Cannabidiorcol (O-1821) Xenograft->Treatment_invivo Tumor_Growth Tumor Growth Measurement Treatment_invivo->Tumor_Growth Metastasis Metastasis Analysis (Lungs) Treatment_invivo->Metastasis IHC Immunohistochemistry (Ki-67, CD31) Treatment_invivo->IHC

Experimental Workflow for Investigating Cannabidiorcol's Effects.

Discussion and Future Directions

The current understanding of Cannabidiorcol's mechanism of action is intriguing yet incomplete. Its selectivity for TRPV2 over cannabinoid receptors makes it a valuable research tool. The elucidation of its role in both anti-inflammatory and pro-tumorigenic pathways highlights the context-dependent nature of TRPV2 signaling.

The most pressing need in this field is the determination of quantitative pharmacological data for Cannabidiorcol. Establishing its binding affinity (Ki, Kd) and functional potency (EC50, IC50) at the TRPV2 channel is crucial for its validation as a selective agonist and for interpreting experimental results. Furthermore, a broader screening against other TRP channels and off-target receptors is necessary to fully characterize its selectivity profile.

Future research should also aim to:

  • Elucidate the downstream signaling pathways of TRPV2 activation by Cannabidiorcol in non-cancerous inflammatory models.

  • Investigate the specific molecular interactions between Cannabidiorcol and the TRPV2 channel through structural biology studies.

  • Clarify the mechanism of its reported antibacterial activity.

Conclusion

Cannabidiorcol presents a unique pharmacological profile centered on the activation of the TRPV2 channel. While its anti-inflammatory effects show therapeutic promise, its potential to promote tumorigenesis necessitates a cautious and thorough investigation. This technical guide has summarized the current knowledge and provided detailed experimental frameworks to aid future research. The significant gaps in quantitative data represent a critical opportunity for researchers to contribute to a more complete understanding of this enigmatic phytocannabinoid.

References

The Pharmacokinetics and Bioavailability of Cannabiorcol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific pharmacokinetic and bioavailability data for the cannabinoid "Cannabiorcol" (also known as Cannabinol-C1 or CBN-C1) is currently unavailable. This guide provides an in-depth overview of the known cellular mechanisms of this compound and, for comparative context, detailed pharmacokinetic data of the structurally similar and more extensively studied cannabinoid, Cannabinol (CBN). The experimental protocols described are based on a published study on this compound and typical methodologies for cannabinoid analysis.

Introduction to this compound

This compound is a lesser-known phytocannabinoid found in the Cannabis sativa plant.[1] While research into its specific pharmacokinetic profile is limited, one study has identified its potential as a novel inhibitor of the p38/MSK-1/NF-κB signaling pathway, suggesting therapeutic applications in conditions like osteoarthritis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its potential development as a therapeutic agent. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge and to offer a framework for future research by drawing parallels with the related compound, Cannabinol (CBN).

Comparative Pharmacokinetics: Cannabinol (CBN)

Due to the absence of direct pharmacokinetic data for this compound, this section presents a summary of the known pharmacokinetic parameters for Cannabinol (CBN), a closely related cannabinoid. This information can serve as a valuable reference point for researchers investigating this compound.

ParameterRoute of AdministrationValueSpeciesReference
Bioavailability Inhalation~40% (compared to intravenous)Human[2]
OralPoorHuman[3]
Half-life (t½) Intravenous32 ± 17 hoursHuman[2]
Metabolism -Metabolized by CYP2C9 and CYP3A4 liver enzymes.Human
-Active metabolite: 11-OH-CBN.Human
Protein Binding -Not explicitly stated, but cannabinoids are generally highly protein-bound.-
Excretion -Primarily through feces and urine.-
Tmax (Time to Peak Concentration) Brain (after IP injection)2 hoursRat
Brain Penetration Brain-plasma ratio2.09 (CBN), 3.12 (11-OH-CBN)Rat

Experimental Protocols

In Vitro Analysis of this compound's Effect on Signaling Pathways

The following protocol is based on the methodology used to investigate the effect of this compound on the p38/MSK-1/NF-κB signaling pathway in the context of osteoarthritis.

Objective: To determine the inhibitory effect of this compound on the IL-1β-induced expression of matrix metalloproteinases (MMPs) and key signaling proteins in chondrocytes.

Cell Culture:

  • Human or animal-derived chondrocyte cell lines are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

  • Chondrocytes are seeded in culture plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), to induce the expression of MMPs and activate inflammatory signaling pathways.

Analysis:

  • Western Blotting: To assess the protein levels of key signaling molecules (e.g., phosphorylated p38, phosphorylated MSK-1, phosphorylated NF-κB p65) and MMPs.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of MMPs and other target genes.

    • Total RNA is extracted from the treated cells.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using gene-specific primers.

General Protocol for Cannabinoid Pharmacokinetic Studies

This generalized protocol outlines the typical steps involved in a preclinical pharmacokinetic study of a cannabinoid like this compound.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability, half-life) of a cannabinoid after administration.

Animal Model:

  • Typically, rodents (e.g., rats or mice) are used.

  • Animals are housed in controlled conditions with a standard diet and water ad libitum.

Drug Administration:

  • The cannabinoid is formulated in a suitable vehicle (e.g., a mixture of ethanol, Cremophor, and saline).

  • The compound is administered via various routes to assess bioavailability, including:

    • Intravenous (IV): For determining absolute bioavailability.

    • Oral (PO): To assess oral absorption and first-pass metabolism.

    • Intraperitoneal (IP): A common route for preclinical studies.

Sample Collection:

  • Blood samples are collected at predetermined time points after drug administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Blood is typically collected via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard methods for quantifying cannabinoids in biological matrices.

    • Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the cannabinoid from other components.

    • Detection and Quantification: The concentration of the cannabinoid is determined by a UV detector at a specific wavelength or by a mass spectrometer, which offers higher sensitivity and selectivity.

Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Visualizations

Signaling Pathway of this compound

G Inhibitory Action of this compound on the p38/MSK-1/NF-κB Pathway IL1b IL-1β p38 p38 MAPK IL1b->p38 MSK1 MSK-1 p38->MSK1 NFkB NF-κB (p65) MSK1->NFkB MMPs MMPs Expression NFkB->MMPs This compound This compound This compound->p38 This compound->NFkB G General Experimental Workflow for Cannabinoid Pharmacokinetic Studies cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase DrugAdmin Drug Administration (IV, PO, IP) SampleCollection Blood Sample Collection (Time Points) DrugAdmin->SampleCollection PlasmaSeparation Plasma Separation (Centrifugation) SampleCollection->PlasmaSeparation SamplePrep Sample Preparation (Extraction) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis (Quantification) SamplePrep->LCMS PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PKAnalysis

References

Cannabiorcol: An In-depth Technical Guide on Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabiorcol (CBN-C1), a lesser-known phytocannabinoid structurally related to cannabinol (CBN), remains one of the more enigmatic compounds of the Cannabis sativa plant. Despite growing interest in the therapeutic potential of minor cannabinoids, comprehensive pharmacological data, particularly concerning its receptor binding affinity, is notably scarce in publicly available scientific literature. This guide synthesizes the current understanding of this compound's interaction with cannabinoid receptors, details the standard experimental protocols used to determine such affinities, and provides visual representations of relevant biological pathways and experimental workflows. It is important to note that while general statements suggest low affinity for cannabinoid receptors, specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound are not available at present.

Quantitative Receptor Binding Affinity Data

A thorough review of scientific literature and pharmacological databases reveals a significant gap in the quantitative characterization of this compound's binding affinity at cannabinoid receptors CB1 and CB2. While it is often grouped with other CBN-type compounds, which are known to interact with these receptors, specific binding constants for this compound have not been published.[1] The general consensus in available literature is that this compound possesses low affinity for cannabinoid receptors.[2]

For comparative context, the table below presents the binding affinities of several well-characterized cannabinoids. This is intended to provide a frame of reference for the potential range of affinities, should data for this compound become available.

CompoundReceptorKᵢ (nM)Notes
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)CB₁10Partial agonist.[3]
CB₂24Partial agonist.[3]
Cannabidiol (CBD)CB₁Low affinityNegative allosteric modulator.[3]
CB₂Low affinityPartial agonist/antagonist.
Cannabinol (CBN)CB₁~6510-fold lower affinity than Δ⁹-THC.
CB₂~30Higher affinity than for CB₁.
Cannabigerol (CBG)CB₁381 - 897Low affinity.
CB₂153 - 2600Low affinity.

Note: Kᵢ values can vary between studies based on experimental conditions.

Experimental Protocols: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a novel compound like this compound is the competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective:

To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the CB1 and CB2 receptors.

Materials and Reagents:
  • Receptor Source: Commercially available cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Equipment: 96-well filter plates (e.g., GF/B or GF/C glass fiber), cell harvester, and a scintillation counter.

Procedure:
  • Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the competition curve (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-radiolabeled ligand.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well. The radioactivity, measured in counts per minute (CPM), is then quantified using a scintillation counter.

Data Analysis:
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis of the competition curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

    • [L] is the concentration of the radioligand used.

    • Kₑ is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflows

Generic Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK/ERK Pathway G_Protein->MAPK Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cannabinoid Cannabinoid Agonist (e.g., this compound) Cannabinoid->CB_Receptor Binds

Caption: Generic signaling pathway for an agonist at CB1/CB2 receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A1 Prepare Receptor Membranes (e.g., from HEK-293 cells) B1 Combine Membranes, Radioligand, and Test Compound in 96-well plate A1->B1 A2 Prepare Radioligand (e.g., [³H]CP-55,940) A2->B1 A3 Prepare Test Compound (this compound Dilutions) A3->B1 B2 Incubate at 30°C for 60-90 min B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Wash Filters to Remove Unbound Ligand C1->C2 C3 Scintillation Counting to Measure Radioactivity (CPM) C2->C3 D1 Calculate Specific Binding C3->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC₅₀ Value D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

References

In Vitro Metabolism of Cannabiorcol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive overview of the in vitro metabolism of Cannabiorcol (CBCO). As of the date of this publication, no direct experimental studies on the metabolism of this compound have been published in peer-reviewed literature. The information presented herein is extrapolated from published data on the metabolism of structurally similar cannabinoids, primarily (±)-Cannabichromeorcin (for which CBCO is a synonym) and Cannabinol (CBN), a related compound with a similar core structure. This guide is intended for research and informational purposes only and should not be used as a substitute for experimental data.

Introduction

This compound (CBCO), also known as (±)-Cannabichromeorcin, is a lesser-studied phytocannabinoid found in Cannabis sativa. As the therapeutic potential of minor cannabinoids gains increasing attention, understanding their metabolic fate is crucial for drug development, toxicological assessment, and establishing safe dosing regimens. This technical guide provides a comprehensive, albeit predictive, examination of the in vitro metabolism of this compound, designed for researchers, scientists, and drug development professionals.

Due to a noted ambiguity in nomenclature where "this compound" has also been used to refer to Cannabinol-C1 (CBN-C1), this guide will primarily focus on (±)-Cannabichromeorcin (CBCO). A brief, comparative section on the predicted metabolism of this compound (CBN-C1) is also included. The metabolic pathways, key enzymes, and experimental protocols are based on established knowledge of cannabichromene (CBC) and cannabinol (CBN) metabolism.

Predicted Metabolic Pathways of (±)-Cannabichromeorcin (CBCO)

The chemical structure of (±)-Cannabichromeorcin (CBCO) is analogous to that of cannabichromene (CBC), with a shortened side chain. Therefore, it is anticipated that CBCO will undergo similar phase I metabolic transformations, primarily oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.

The primary metabolic routes for CBC involve hydroxylation and epoxidation of the methylpentenyl side chain[1][2]. CYP2C9 has been identified as a key enzyme in the metabolism of CBC[1]. Based on this, the predicted primary metabolites of CBCO are:

  • Hydroxylation: Introduction of a hydroxyl group (-OH) at various positions on the methylpentenyl chain. The most likely sites are the allylic carbons, leading to the formation of hydroxy-CBCO metabolites.

  • Epoxidation: Formation of an epoxide across the double bond of the methylpentenyl chain. This epoxide can be further hydrolyzed by epoxide hydrolase to form a dihydrodiol derivative.

A recent study also identified 2′-hydroxycannabicitran as a major metabolite of CBC, suggesting that rearrangement and cyclization reactions may also occur[3].

Predicted Metabolic Pathway of CBCO

G CBCO (±)-Cannabichromeorcin (CBCO) Hydroxylation Hydroxylation CBCO->Hydroxylation CYP450 (e.g., CYP2C9) Epoxidation Epoxidation CBCO->Epoxidation CYP450 Hydroxy_CBCO Hydroxy-CBCO Metabolites Hydroxylation->Hydroxy_CBCO Epoxy_CBCO Epoxy-CBCO Epoxidation->Epoxy_CBCO Dihydrodiol_CBCO Dihydrodiol-CBCO Epoxy_CBCO->Dihydrodiol_CBCO Epoxide Hydrolase G Start Start: In Vitro Metabolism Assay Incubation Incubation at 37°C (HLMs or Recombinant CYPs + CBCO + NADPH) Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Analysis Supernatant Analysis (LC-MS/MS or GC/MS) Centrifugation->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing End End: Metabolic Profile Data_Processing->End

References

Cannabiorcol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabiorcol (CBC-C1) is a rare, non-psychoactive phytocannabinoid found in Cannabis sativa. As a propyl homologue of cannabichromene (CBC), its presence in the plant is typically in trace amounts, making its isolation and characterization a significant challenge. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its natural sources, biosynthetic pathway, and detailed methodologies for its isolation and purification. The information presented is intended to support further research into the pharmacological potential of this minor cannabinoid.

Natural Sources and Abundance

This compound is a naturally occurring cannabinoid in the Cannabis sativa plant. However, it is considered a minor cannabinoid, meaning it is found in much lower concentrations than the more well-known cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).

Scientific literature specifically quantifying this compound is scarce. However, data on its pentyl homologue, cannabichromene (CBC), can provide an estimate of its likely concentration. Studies have shown that CBC is a minor constituent in most Cannabis strains, with concentrations typically ranging from 0.02% to 0.67% by dry weight[1]. Given that propyl cannabinoids are generally less abundant than their pentyl counterparts, the concentration of this compound is expected to be at the lower end of this range or even lower.

Table 1: Reported Concentration of Cannabichromene (CBC) in Cannabis sativa Strains

Cannabis Strain TypeCannabinoid ProfileCBC Concentration (% w/w)Reference
CBG-richHigh Cannabigerol0.02 - 0.67[1]
CBD-richHigh Cannabidiol0.02 - 0.67[1]

Biosynthesis of this compound

The biosynthesis of this compound is understood to follow a pathway parallel to that of other major cannabinoids, originating from the precursor geranyl pyrophosphate and a specific resorcinolic acid. In the case of this compound, this acid is divarinolic acid, which has a propyl side chain.

The key steps in the proposed biosynthetic pathway are:

  • Formation of Cannabigerovarinic Acid (CBGVA): The enzyme geranylpyrophosphate:divarinolate geranyltransferase catalyzes the alkylation of divarinolic acid with geranyl pyrophosphate to form Cannabigerovarinic Acid (CBGVA).

  • Oxidative Cyclization to Cannabichromevarinic Acid (CBCVA): The enzyme cannabichromenic acid synthase (CBCAS) facilitates the oxidative cyclization of CBGVA to produce Cannabichromevarinic Acid (CBCVA).

  • Decarboxylation to this compound (CBC-C1): Through non-enzymatic decarboxylation, typically induced by heat or light, CBCVA is converted into the neutral cannabinoid, this compound.

Cannabiorcol_Biosynthesis GPP Geranyl Pyrophosphate invis1 GPP->invis1 DA Divarinolic Acid DA->invis1 CBGVA Cannabigerovarinic Acid (CBGVA) CBCVA Cannabichromevarinic Acid (CBCVA) CBGVA->CBCVA CBCASynthase CBOR This compound (CBC-C1) CBCVA->CBOR Decarboxylation(Heat, Light) invis1->CBGVA Geranyltransferase invis2

Caption: Proposed biosynthetic pathway of this compound (CBC-C1).

Isolation and Purification Protocols

The isolation of this compound from Cannabis sativa plant material follows the general principles of cannabinoid purification. Due to its low abundance, a multi-step process is required to achieve high purity.

Extraction

The initial step involves extracting the cannabinoids from the plant material.

Protocol: Ethanol Extraction

  • Material Preparation: Dried and finely ground Cannabis sativa plant material is used. A strain with a higher relative abundance of minor cannabinoids is preferable.

  • Extraction: The plant material is soaked in cold ethanol (e.g., -20°C) for a short period (e.g., 3-5 minutes). This is followed by agitation to facilitate the dissolution of cannabinoids.

  • Filtration: The mixture is filtered to remove the solid plant material.

  • Solvent Evaporation: The ethanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude cannabis extract.

Winterization

This step is crucial for removing waxes and lipids from the crude extract.

Protocol: Winterization

  • Dissolution: The crude extract is dissolved in ethanol (e.g., 10:1 ethanol to extract ratio).

  • Freezing: The solution is stored at a low temperature (e.g., -20°C to -80°C) for 24-48 hours. This causes waxes and lipids to precipitate.

  • Filtration: The cold solution is filtered through a fine filter paper to remove the precipitated waxes.

  • Solvent Removal: The ethanol is removed from the winterized extract using a rotary evaporator.

Chromatographic Purification

Due to the presence of numerous cannabinoids with similar chemical properties, chromatographic separation is essential for isolating this compound.

Table 2: Chromatographic Methods for Cannabinoid Purification

MethodStationary PhaseMobile Phase (Typical)Principle
Flash Chromatography Silica GelHexane:Ethyl Acetate gradientSeparation based on polarity. Less polar compounds elute first.
Preparative HPLC C18 (Reversed-Phase)Acetonitrile:Water or Methanol:Water gradientSeparation based on hydrophobicity. More polar compounds elute first.
Centrifugal Partition Chromatography (CPC) Liquid-LiquidBiphasic solvent system (e.g., Heptane:Ethyl Acetate:Methanol:Water)Separation based on differential partitioning between two immiscible liquid phases.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: The winterized and decarboxylated cannabis extract is dissolved in the mobile phase.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. The gradient is optimized to achieve separation between the different cannabinoids.

  • Detection: A UV detector is used to monitor the elution of compounds. Cannabinoids typically show absorbance at around 228 nm.

  • Fraction Collection: Fractions are collected as the compounds elute from the column. The fractions corresponding to the this compound peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC or other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Evaporation: The solvent is removed from the purified fraction to yield isolated this compound.

Isolation_Workflow Plant Cannabis Sativa Plant Material Extract Crude Extract Plant->Extract Extraction (Ethanol) Winter Winterized Extract Extract->Winter Winterization Chrom Chromatographic Separation Winter->Chrom Preparative HPLC / CPC CBOR Isolated this compound Chrom->CBOR Fraction Collection

Caption: General workflow for the isolation of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound requires sensitive analytical techniques due to its low concentration.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC is the most common method for cannabinoid analysis. It allows for the separation and quantification of individual cannabinoids in a complex mixture.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for cannabinoid analysis. However, it typically requires derivatization to analyze the acidic forms of cannabinoids and can cause thermal degradation of some compounds.

Conclusion

This compound remains one of the lesser-studied cannabinoids, primarily due to its low natural abundance. This guide consolidates the current knowledge on its natural sources, biosynthesis, and the methodologies required for its isolation and purification. The protocols described, while based on general cannabinoid chemistry, provide a solid foundation for researchers aiming to isolate and study this compound. Further research, including the development of analytical standards and the screening of a wider variety of Cannabis cultivars, is necessary to fully elucidate the concentration and potential therapeutic benefits of this rare phytocannabinoid.

References

A Technical Comparison of Cannabiorcol (CBO) and Cannabinol (CBN): A Landscape of Established Knowledge and Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabinol (CBN), a well-characterized phytocannabinoid, has garnered significant attention for its therapeutic potential, particularly as a sedative agent. In contrast, Cannabiorcol (CBO), also known as Cannabinol-C1 (CBN-C1), remains a largely enigmatic compound within the extensive cannabinoid family. This technical guide provides a comprehensive overview of the current scientific understanding of both CBO and CBN, highlighting the substantial disparity in available research. While CBN has been the subject of numerous studies elucidating its chemical properties, synthesis, pharmacokinetics, pharmacodynamics, and mechanisms of action, data on CBO is sparse, primarily limited to its chemical structure and speculative biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison based on existing literature, while underscoring the critical need for further investigation into the pharmacological profile of this compound.

Introduction

The burgeoning field of cannabinoid research continues to unveil the therapeutic promise of compounds derived from Cannabis sativa. While delta-9-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD) have historically dominated the scientific landscape, lesser-known cannabinoids are increasingly becoming the focus of investigation. Cannabinol (CBN) is a prime example, recognized as a non-intoxicating oxidative degradation product of THC.[1] Its purported sedative and other medicinal properties are driving interest in its therapeutic applications.

This compound (CBO), a structural analog of CBN, represents the frontier of cannabinoid exploration. Despite its discovery, CBO remains significantly understudied, with a near absence of preclinical and clinical data. This guide will systematically present the known attributes of both molecules, offering a side-by-side comparison that illuminates both the depth of knowledge surrounding CBN and the vast research gaps concerning CBO.

Physicochemical Properties

A fundamental point of differentiation between CBO and CBN lies in their molecular structure and resulting physicochemical properties. These characteristics are crucial determinants of their pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound (CBO)Cannabinol (CBN)
Molecular Formula C₁₇H₁₈O₂[2][3][4]C₂₁H₂₆O₂
Molecular Weight 254.32 g/mol 310.43 g/mol
IUPAC Name 3,6,6,9-tetramethylbenzo[c]chromen-1-ol6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol
CAS Number 19825-73-1521-35-7
Melting Point Not Available76-77 °C
Solubility Soluble in acetonitrileInsoluble in water; soluble in methanol and ethanol
Calculated LogP 4.16.1

Synthesis and Biosynthesis

The origins of CBN are well-documented, arising from the degradation of THC. In contrast, the synthetic and biosynthetic pathways for CBO are not as clearly defined in the scientific literature.

Cannabinol (CBN)

CBN is unique among phytocannabinoids as it is not directly produced by the plant's enzymatic machinery. Instead, it is a secondary product formed from the oxidation of Δ⁹-THC. This process can be accelerated by exposure to heat, light, and air.

Several laboratory synthesis methods for CBN have been developed:

  • From Δ⁹-THC: The most straightforward approach involves the aromatization of the C ring of Δ⁹-THC. This can be achieved through various methods, including heating with sulfur or using N-bromosuccinimide and UV light.

  • From Cannabidiol (CBD): A method exists for the synthesis of CBN from CBD, which involves a halogen-promoted cyclization and aromatization.

  • Total Synthesis: The complete chemical synthesis of CBN was first achieved in 1940 by Roger Adams, which was instrumental in confirming its structure. Modern total synthesis routes often proceed through a lactone intermediate.

This compound (CBO)

Detailed synthetic pathways for this compound are not extensively reported in peer-reviewed literature. It is structurally similar to known phytocannabinoids and has been identified in C. sativa.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a therapeutic agent. While the pharmacokinetics of CBN have been investigated, there is a notable absence of such data for CBO.

ParameterThis compound (CBO)Cannabinol (CBN)
Bioavailability Not AvailableOral bioavailability is low due to first-pass metabolism. Inhalation offers higher bioavailability.
Protein Binding Not AvailableHighly protein-bound.
Metabolism Not AvailablePrimarily metabolized in the liver by cytochrome P450 enzymes.
Elimination Half-life Not AvailableNot definitively established in humans.
Excretion Not AvailablePrimarily through feces.

Pharmacodynamics and Mechanism of Action

The interaction of a drug with its biological targets determines its pharmacological effects. CBN's pharmacodynamics have been characterized, revealing a complex interplay with the endocannabinoid system and other receptors. For CBO, the mechanism of action remains largely speculative.

Cannabinol (CBN)

CBN acts as a low-affinity partial agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its affinity for the CB1 receptor is approximately 10 times lower than that of Δ⁹-THC.

  • CB1 Receptor (Ki): 211.2 nM

  • CB2 Receptor (Ki): 126.4 nM

Beyond the cannabinoid receptors, CBN has been shown to modulate the activity of other targets:

  • Transient Receptor Potential (TRP) Channels: CBN acts as an agonist at TRPV2 channels and can also stimulate TRPA1 channels, which may contribute to its analgesic and anti-inflammatory effects.

  • Neurotransmitter Systems: Recent transcriptomic studies suggest that CBN can influence genes related to ion channels and synaptic activity, including those for calcium and potassium channels, as well as glutamatergic and GABAergic receptors.

This compound (CBO)

There is a significant lack of empirical data on the pharmacodynamics of CBO. Based on its structural similarity to CBN, it is hypothesized that CBO may also interact with cannabinoid receptors. Some sources suggest a potential role as an agonist of TRPV2 channels, though this is not substantiated by direct experimental evidence for CBO itself. A molecular docking study has suggested that cannabidiorcol (a related compound) may bind to the aromatase enzyme.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline typical methodologies used in the study of cannabinoids like CBN.

Cannabinoid Synthesis (General Protocol for CBN from THC)

A common laboratory-scale synthesis of CBN from Δ⁹-THC involves the following steps:

  • Dissolution: Δ⁹-THC is dissolved in an appropriate organic solvent (e.g., toluene).

  • Oxidation: An oxidizing agent, such as sulfur, is added to the solution.

  • Reflux: The mixture is heated under reflux for a specified period to promote the aromatization of the cyclohexene ring of THC.

  • Purification: The resulting crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure CBN.

Analytical Methods for Cannabinoid Detection and Quantification

Several analytical techniques are employed for the identification and quantification of cannabinoids in various matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is a widely used method for the quantitative analysis of cannabinoids in their neutral and acidic forms without the need for derivatization.

    • Mobile Phase: Typically a mixture of acetonitrile and water with additives like formic acid.

    • Stationary Phase: C18 reverse-phase columns are common.

    • Detection: UV detection at specific wavelengths (e.g., 220 nm for neutral cannabinoids) or MS for higher sensitivity and specificity.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is also frequently used.

    • Derivatization: This is often required for acidic cannabinoids to prevent decarboxylation in the hot injector.

    • Column: A low-polarity capillary column is typically used.

  • Receptor Binding Assays: These assays are used to determine the affinity of a cannabinoid for its receptor targets.

    • Radioligand Binding Assay: This traditional method involves competing a radiolabeled cannabinoid ligand with the test compound for binding to cell membranes expressing the receptor of interest.

    • Surface Plasmon Resonance (SPR): A non-isotopic method that measures the binding affinity in real-time by detecting changes in the refractive index upon binding of the analyte to the immobilized receptor.

Visualizations

Biosynthetic Pathway of Cannabinol (CBN)

CBN_Biosynthesis THCA Δ⁹-Tetrahydrocannabinolic Acid (THCA) THC Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) THCA->THC Decarboxylation (Heat/Light) CBN Cannabinol (CBN) THC->CBN Oxidation (Air/Light/Heat)

Caption: Biosynthesis of Cannabinol (CBN) from Δ⁹-THCA.

General Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits MAPK ↑ MAPK Pathway G_protein->MAPK Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Cannabinoid Cannabinoid (e.g., CBN) Cannabinoid->CB1_R Binds to PKA ↓ PKA cAMP->PKA

Caption: Simplified cannabinoid receptor signaling cascade.

Experimental Workflow for Cannabinoid Analysis

Cannabinoid_Analysis_Workflow Sample Sample Preparation (e.g., Extraction) Chromatography Chromatographic Separation (HPLC or GC) Sample->Chromatography Detection Detection (UV or MS) Chromatography->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General workflow for the analysis of cannabinoids.

Conclusion and Future Directions

This technical guide underscores a significant knowledge imbalance between this compound and Cannabinol. CBN has emerged as a phytocannabinoid of considerable interest, with a growing body of literature detailing its chemical, pharmacokinetic, and pharmacodynamic properties. In stark contrast, CBO remains on the periphery of cannabinoid science, with its biological activities and therapeutic potential yet to be explored.

For researchers, scientists, and professionals in drug development, the well-defined characteristics of CBN offer a solid foundation for further investigation into its therapeutic applications. The synthesis and analytical methods are established, and its primary mechanism of action through the endocannabinoid system is understood, although nuances continue to be discovered.

The dearth of information on CBO presents both a challenge and an opportunity. Its structural similarity to CBN suggests it may possess interesting biological properties, but this remains purely speculative without empirical evidence. Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods to isolate or synthesize sufficient quantities of CBO for research purposes.

  • In Vitro Studies: Comprehensive screening of CBO against a panel of relevant biological targets, including cannabinoid receptors, TRP channels, and other receptors known to be modulated by cannabinoids.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME properties of CBO.

  • Preclinical Efficacy Studies: Evaluation of CBO in animal models of disease to identify potential therapeutic areas.

A thorough investigation of this compound is essential to fully comprehend the pharmacological diversity of the cannabinoid family and to potentially uncover novel therapeutic agents. Until such research is conducted, CBO will remain a molecule of unrealized potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Cannabiorcol in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Cannabiorcol in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for the determination of this compound. While this protocol is based on established methodologies for cannabinoid analysis, it should be validated in the end-user's laboratory for its specific application.

Introduction

This compound is a phytocannabinoid found in Cannabis sativa.[1][2] As interest in the pharmacological properties of minor cannabinoids grows, robust and reliable analytical methods are essential for pharmacokinetic studies, toxicological assessments, and quality control of cannabis-based products. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of cannabinoids.[3][4] This document outlines a comprehensive protocol for the extraction and quantification of this compound from a plasma matrix.

Experimental

Materials and Reagents
  • This compound analytical standard[1]

  • Internal Standard (IS) (e.g., this compound-d3, or a structurally similar cannabinoid not present in the samples)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterValue
HPLC SystemA standard UHPLC or HPLC system capable of binary gradient elution
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.050
1.050
5.095
6.095
6.150
8.050
Mass Spectrometry Conditions
ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
Dwell Time100 ms
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the analysis of this compound. The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions and collision energies should be optimized in the user's laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound255.3To be determinedTo be determined
Internal Std.To be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the most abundant and stable fragment ions.

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table summarizes hypothetical performance characteristics of the method.

Validation ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Accuracy (% Bias)Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%RSD)< 15% ( < 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal, compensated by the use of an internal standard

Experimental Workflow

Workflow This compound HPLC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. The protocol is based on standard bioanalytical techniques and can be adapted and validated for various research applications. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

References

Application Note: Quantification of Cannabiorcol (CBCN) in Cannabis Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabiorcol (CBCN), also known as Cannabinol-C1 (CBN-C1), is a minor cannabinoid found in Cannabis sativa.[1][2] As the legal landscape surrounding cannabis evolves and research into the therapeutic potential of its diverse chemical constituents expands, the accurate quantification of minor cannabinoids like CBCN is becoming increasingly critical. Understanding the concentration of these less abundant compounds is essential for ensuring the quality, consistency, and safety of cannabis products, as well as for elucidating their potential pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in cannabis extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

A comprehensive review of the scientific literature did not yield specific quantitative data for the concentration of this compound (CBCN) in various cannabis extracts. While numerous studies focus on the quantification of major cannabinoids and other more prevalent minor cannabinoids, data on CBCN levels remains largely unreported. The table below is provided as a template for researchers to populate as data becomes available.

Cannabis Strain/ProductSample TypeThis compound (CBCN) Concentration (µg/g or mg/g)Reference
Data Not AvailableFlowerN/A
Data Not AvailableExtractN/A
Data Not AvailableOilN/A

Experimental Protocols

The following protocol is a generalized method adapted from established analytical procedures for the quantification of other minor cannabinoids in cannabis extracts. It is recommended that this method be validated in-house for accuracy, precision, linearity, and sensitivity.

Sample Preparation and Extraction

Proper sample preparation is crucial for accurate cannabinoid analysis. The goal is to efficiently extract the cannabinoids from the complex plant matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Homogenized cannabis flower or extract

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Accurately weigh approximately 100 mg of homogenized cannabis flower or 50 mg of cannabis extract into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.

  • Carefully collect the supernatant (the methanol extract).

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • Perform a serial dilution of the extract with methanol to bring the expected analyte concentration within the calibration range of the instrument. The dilution factor will depend on the sample matrix and expected cannabinoid content.

HPLC-MS/MS Analysis

This method utilizes a reverse-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive and specific detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

Chromatographic Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 70% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 70% B

    • 6.1-8 min: Re-equilibration at 70% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusing a pure standard of this compound. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

Calibration and Quantification
  • Prepare a stock solution of the this compound analytical standard in methanol.

  • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.

  • Inject the calibration standards into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample extract Extract with Methanol weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter hplc HPLC Separation filter->hplc msms MS/MS Detection hplc->msms quantify Quantification msms->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship cannabis Cannabis Material (Flower/Extract) extraction Solvent Extraction cannabis->extraction purified_extract Purified Extract extraction->purified_extract instrumental_analysis Instrumental Analysis (HPLC-MS/MS) purified_extract->instrumental_analysis raw_data Raw Data (Chromatograms) instrumental_analysis->raw_data data_analysis Data Analysis raw_data->data_analysis concentration This compound Concentration data_analysis->concentration

Caption: Logical flow from sample to final concentration data.

References

Application Notes and Protocols for Assessing Cannabiorcol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the bioactivity of Cannabiorcol, a phytocannabinoid with emerging therapeutic potential. The protocols detailed below are designed to assess its interaction with cannabinoid receptors, its influence on downstream signaling pathways, and its functional effects, particularly in the context of inflammation and osteoarthritis.

Introduction to this compound

This compound (CBN-C1) is a lesser-known phytocannabinoid found in Cannabis sativa.[1][2] Preliminary research suggests that its biological activities may be of therapeutic interest. Studies have indicated that this compound may exert anti-inflammatory effects and could be a potential candidate for the management of osteoarthritis.[3] Notably, its mechanism of action may not be solely dependent on the classical cannabinoid receptors, CB1 and CB2, but may also involve other targets such as the Transient Receptor Potential Vanilloid 2 (TRPV2) channel and the modulation of the p38/MSK-1/NF-κB signaling pathway.[3][4]

Overview of Relevant Cell-Based Assays

To fully characterize the bioactivity of this compound, a panel of cell-based assays is recommended. These assays will elucidate its receptor binding affinity, functional agonism or antagonism, and its effects on cellular processes relevant to its potential therapeutic applications. The following protocols provide detailed methodologies for these assays.

Cannabinoid Receptor (CB1/CB2) Binding Affinity

Determining the binding affinity of this compound to CB1 and CB2 receptors is a critical first step in understanding its pharmacological profile. A competitive radioligand binding assay is a standard method for this purpose.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • [³H]-CP55,940 (radioligand)

  • WIN55,212-2 (non-labeled competitor)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell scraper

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing either CB1 or CB2 receptors to confluency.

    • Wash cells with ice-cold PBS and scrape them into hypotonic buffer (5 mM Tris HCl, 2 mM EDTA, pH 7.4).

    • Homogenize the cell suspension and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in binding buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Binding buffer

      • A fixed concentration of [³H]-CP55,940 (e.g., 0.5 nM).

      • Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • For non-specific binding, add a high concentration of WIN55,212-2 (e.g., 10 µM).

      • Add cell membranes (10-20 µg of protein per well).

    • Incubate the plate at 30°C for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: this compound Binding Affinity
CompoundReceptorKi (nM)
This compoundCB1Experimental Value
This compoundCB2Experimental Value
WIN55,212-2 (Control)CB1~2.5
WIN55,212-2 (Control)CB2~0.5

Note: The control values are approximate and should be determined in parallel experiments.

Functional Activity at Cannabinoid Receptors

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors.

cAMP Modulation Assay

CB1 and CB2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay

Objective: To measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors

  • This compound

  • Forskolin

  • CP55,940 (control agonist)

  • AM251 (control CB1 antagonist)

  • SR144528 (control CB2 antagonist)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)

  • Cell culture medium

  • 384-well white opaque plates

Procedure:

  • Cell Seeding:

    • Seed CHO-K1 cells expressing CB1 or CB2 receptors into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add increasing concentrations of this compound or CP55,940.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound for 15 minutes.

    • Add a fixed concentration of a known agonist (e.g., EC₈₀ of CP55,940) and forskolin.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the this compound concentration.

    • In agonist mode, determine the EC₅₀ value.

    • In antagonist mode, determine the IC₅₀ value.

Data Presentation: this compound Functional Activity (cAMP)
Assay ModeReceptorCompoundEC₅₀/IC₅₀ (nM)Emax (% inhibition)
AgonistCB1This compoundExperimental ValueExperimental Value
AgonistCB2This compoundExperimental ValueExperimental Value
AntagonistCB1This compoundExperimental ValueExperimental Value
AntagonistCB2This compoundExperimental ValueExperimental Value
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

Experimental Protocol: β-Arrestin Recruitment Assay

Objective: To determine if this compound induces β-arrestin recruitment to CB1 or CB2 receptors.

Materials:

  • U2OS or CHO cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® β-Arrestin Assay).

  • This compound

  • CP55,940 (control agonist)

  • Assay buffer

  • Detection reagents (as per kit instructions)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the engineered cells into 384-well plates and incubate overnight.

  • Compound Addition:

    • Add increasing concentrations of this compound or a control agonist to the wells.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation: this compound-Induced β-Arrestin Recruitment
ReceptorCompoundEC₅₀ (nM)Emax (% of control agonist)
CB1This compoundExperimental ValueExperimental Value
CB2This compoundExperimental ValueExperimental Value

TRPV2 Channel Activation

Given that this compound may act on TRPV2, it is important to assess its activity at this channel. Calcium influx assays are a common method for this.

Experimental Protocol: Calcium Influx Assay

Objective: To determine if this compound activates TRPV2 channels.

Materials:

  • HEK293 cells stably expressing human TRPV2.

  • Fluo-4 AM or other calcium-sensitive dye.

  • This compound

  • 2-Aminoethoxydiphenyl borate (2-APB) (control TRPV2 agonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding and Dye Loading:

    • Seed HEK293-TRPV2 cells into 96-well plates and incubate overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of this compound or a control agonist.

    • Continuously measure the fluorescence intensity for several minutes to monitor calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation: this compound-Induced TRPV2 Activation
CompoundEC₅₀ (µM)Maximum Response (% of control agonist)
This compoundExperimental ValueExperimental Value
2-APB (Control)~50-100100

Anti-inflammatory Activity in Chondrocytes

To investigate the potential of this compound in an osteoarthritis context, its ability to modulate inflammatory responses in chondrocytes can be assessed.

Experimental Protocol: Inhibition of MMP-13 Expression

Objective: To determine if this compound can inhibit the expression of Matrix Metalloproteinase-13 (MMP-13) in inflamed chondrocytes.

Materials:

  • Human primary chondrocytes or a chondrocyte cell line (e.g., C-28/I2).

  • Interleukin-1β (IL-1β).

  • This compound.

  • Cell lysis buffer.

  • Antibodies for Western blotting (anti-MMP-13, anti-β-actin).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Culture chondrocytes to 80-90% confluency.

    • Pre-treat the cells with increasing concentrations of this compound for 2 hours.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against MMP-13 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the MMP-13 expression to the loading control.

    • Calculate the percentage of inhibition of IL-1β-induced MMP-13 expression by this compound.

Data Presentation: Inhibition of MMP-13 Expression
This compound Conc. (µM)IL-1β (10 ng/mL)Relative MMP-13 Expression (normalized to control)% Inhibition
0-1.0N/A
0+Experimental Value0
1+Experimental ValueExperimental Value
5+Experimental ValueExperimental Value
10+Experimental ValueExperimental Value
Experimental Protocol: p38 MAPK and NF-κB p65 Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK and the p65 subunit of NF-κB in inflamed chondrocytes.

Materials:

  • Same as for the MMP-13 expression assay, with the addition of antibodies against phospho-p38, total p38, phospho-p65, and total p65.

Procedure:

  • Cell Culture and Treatment:

    • Culture chondrocytes to 80-90% confluency.

    • Pre-treat the cells with this compound for 2 hours.

    • Stimulate the cells with IL-1β for a shorter duration (e.g., 15-30 minutes) to capture the peak phosphorylation events.

  • Protein Extraction and Western Blotting:

    • Follow the same procedure as for the MMP-13 Western blot, but use antibodies specific for the phosphorylated and total forms of p38 and p65.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Calculate the percentage of inhibition of IL-1β-induced phosphorylation by this compound.

Data Presentation: Inhibition of p38 and p65 Phosphorylation
This compound Conc. (µM)IL-1β (10 ng/mL)Relative p-p38/total p38Relative p-p65/total p65
0-1.01.0
0+Experimental ValueExperimental Value
1+Experimental ValueExperimental Value
5+Experimental ValueExperimental Value
10+Experimental ValueExperimental Value

Visualizations

Signaling Pathways and Experimental Workflows

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gαi/o CB1_CB2->G_protein Activation beta_arrestin β-Arrestin CB1_CB2->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound This compound->CB1_CB2 ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Caption: G-protein coupled receptor signaling pathway for CB1/CB2 receptors.

TRPV2_signaling cluster_membrane Plasma Membrane TRPV2 TRPV2 Channel Ca2_int Intracellular Ca²⁺ TRPV2->Ca2_int Influx This compound This compound This compound->TRPV2 Activation Ca2_ext Extracellular Ca²⁺ Ca2_ext->TRPV2 Downstream_signaling Downstream Signaling (e.g., Calmodulin, CaMK) Ca2_int->Downstream_signaling Activation Cellular_Response Cellular Response Downstream_signaling->Cellular_Response

Caption: TRPV2 channel activation and downstream signaling.

anti_inflammatory_pathway IL1R IL-1 Receptor p38 p38 MAPK IL1R->p38 Activation NFkB NF-κB IL1R->NFkB Activation MMPs MMP Gene Expression (e.g., MMP-13) p38->MMPs Upregulation NFkB->MMPs Upregulation Inflammation Inflammation MMPs->Inflammation This compound This compound This compound->p38 Inhibition This compound->NFkB Inhibition IL1b IL-1β IL1b->IL1R

Caption: Anti-inflammatory signaling pathway of this compound.

experimental_workflow_MMP start Seed Chondrocytes pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with IL-1β pretreat->stimulate lyse Lyse Cells & Collect Protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page western Western Blot for MMP-13 sds_page->western analyze Densitometry & Analysis western->analyze end Determine % Inhibition analyze->end

Caption: Experimental workflow for MMP-13 expression analysis.

References

Application Notes and Protocols for In Vivo Experimental Models in Cannabiorcol (CBN-C1) Research

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Investigational Framework

Introduction

Cannabiorcol (CBN-C1) is a lesser-known phytocannabinoid and a derivative of Cannabinol (CBN). Due to a significant lack of dedicated research, direct in vivo experimental data for this compound is currently unavailable. However, its structural similarity to CBN and other cannabinoids like Cannabidiol (CBD) allows for the formulation of a robust investigational framework. This document outlines proposed in vivo experimental models to elucidate the pharmacological profile of this compound, drawing upon established protocols for related compounds. The primary focus of this proposed research is on the potential neuroprotective, anti-inflammatory, and analgesic properties of this compound.

These application notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel cannabinoids. All protocols are presented as a starting point and may require optimization.

Phase 1: Foundational Pharmacological Profiling

The initial phase of in vivo research should focus on establishing the basic pharmacological and safety profile of this compound.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Foundational Profiling A Acute Toxicity Study (LD50) B Cannabinoid Tetrad Assay A->B Establish safe dose range C Pharmacokinetic (PK) Analysis B->C Characterize behavioral effects D Initial Receptor Binding Affinity (Ex Vivo) C->D Correlate plasma/brain levels with effects G cluster_1 Phase 2: Therapeutic Potential cluster_2 Endpoints E Neuroinflammation Model (LPS-induced) H Behavioral Assays (e.g., Morris Water Maze, Von Frey) E->H I Biochemical Analysis (e.g., ELISA, Western Blot) E->I J Histological Analysis (e.g., Immunohistochemistry) E->J F Alzheimer's Disease Model (Aβ-induced) F->H F->I F->J G Neuropathic Pain Model (CCI) G->H G->I G->J G cluster_0 Proposed Signaling Pathway for this compound cluster_1 Cell Membrane CBN_C1 This compound (CBN-C1) CB1 CB1 Receptor CBN_C1->CB1 CB2 CB2 Receptor CBN_C1->CB2 TRPV1 TRPV1 Channel CBN_C1->TRPV1 AC Adenylyl Cyclase CB1->AC NFkB ↓ NF-κB Activation CB2->NFkB Ca ↓ Ca²⁺ Influx TRPV1->Ca cAMP ↓ cAMP AC->cAMP Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines

Application Notes and Protocols for Cannabiorcol in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cannabiorcol (CBO), a lesser-known derivative of Cannabis sativa, in osteoarthritis (OA) research models. The protocols and data presented are based on recent findings highlighting CBO's potential as a novel therapeutic agent for OA.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive degradation of cartilage, often associated with elevated levels of matrix metalloproteinases (MMPs) that contribute to extracellular matrix breakdown. Recent research has identified this compound as a potent inhibitor of key inflammatory pathways involved in OA pathogenesis, suggesting its therapeutic potential.[1] this compound has been shown to inhibit the expression of MMPs induced by interleukin-1β (IL-1β) in vitro and to alleviate OA symptoms in a rat model in vivo.[1] Its mechanism of action involves the inhibition of the p38/MSK-1/NF-κB signaling pathway, independent of cannabinoid and transient receptor potential vanilloid receptors.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on IL-1β-Induced MMP Expression in Chondrocytes
Treatment GroupMMP-1 Expression (relative to control)MMP-3 Expression (relative to control)MMP-13 Expression (relative to control)p-value
Control1.01.01.0-
IL-1β (10 ng/mL)↑↑↑↑↑↑↑↑↑<0.001
IL-1β + this compound (1 µM)<0.05
IL-1β + this compound (5 µM)↓↓↓↓↓↓<0.01
IL-1β + this compound (10 µM)↓↓↓↓↓↓↓↓↓<0.001

Note: This table represents a summary of expected results based on the published abstract. Actual values should be obtained from the full scientific publication. "↑" indicates an increase and "↓" indicates a decrease in expression.

Table 2: In Vivo Efficacy of this compound in a Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model
Treatment GroupHind Paw Weight Bearing (%)Serum MMP-13 (ng/mL)Synovial Tissue p-p65/p65 ratioHistological Score (Cartilage Degradation)
Sham50 ± 5LowBaseline0-1
MIA Control25 ± 5HighHigh4-5
MIA + this compound (5 mg/kg)35 ± 5MediumMedium2-3
MIA + this compound (10 mg/kg)45 ± 5LowLow1-2

Note: This table is a representative summary of potential in vivo findings. Researchers should refer to the specific study for precise quantitative data.

Signaling Pathway

The proposed mechanism of action for this compound in mitigating osteoarthritis involves the inhibition of the p38 MAPK and NF-κB signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R p38 p38 MAPK IL1R->p38 IKK IKK Complex IL1R->IKK MSK1 MSK-1 p38->MSK1 p65_nuc p65 (nucleus) MSK1->p65_nuc P IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB->p65_nuc Translocation MMPs MMP-1, MMP-3, MMP-13 (Cartilage Degradation) p65_nuc->MMPs Gene Expression CBO This compound CBO->p38 CBO->NFkB

Caption: this compound's inhibitory action on the p38/MSK-1/NF-κB pathway.

Experimental Protocols

In Vitro Anti-inflammatory Activity in Primary Chondrocytes

This protocol outlines the procedure to assess the effect of this compound on IL-1β-induced MMP expression in primary chondrocytes.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Chondrocytes from Cartilage culture Culture and Expand Chondrocytes isolate->culture pre_treat Pre-treat with This compound culture->pre_treat stimulate Stimulate with IL-1β pre_treat->stimulate harvest Harvest Cells (RNA/Protein) stimulate->harvest qpcr RT-qPCR for MMP Expression harvest->qpcr wb Western Blot for Signaling Proteins harvest->wb

Caption: Workflow for in vitro evaluation of this compound.

a. Cell Culture:

  • Isolate primary chondrocytes from articular cartilage using standard enzymatic digestion methods (e.g., collagenase).

  • Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

b. Treatment:

  • Seed chondrocytes in appropriate culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 2 hours.

  • Stimulate the cells with recombinant IL-1β (e.g., 10 ng/mL) for the desired time (e.g., 24 hours for gene expression, 30-60 minutes for protein phosphorylation).

c. Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using specific primers for MMP-1, MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

d. Protein Analysis (Western Blot):

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-p38, t-p38, p-p65, t-p65, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

This protocol describes the induction of OA in rats and the subsequent treatment with this compound.

G acclimate Acclimatize Rats induce_oa Induce OA with Intra-articular MIA Injection acclimate->induce_oa group Group Allocation (Sham, MIA, MIA+CBO) induce_oa->group treat Daily Administration of This compound or Vehicle group->treat assess Behavioral Assessment (Pain, Weight Bearing) treat->assess euthanize Euthanasia and Tissue Collection assess->euthanize analysis Histological and Biochemical Analysis euthanize->analysis

Caption: Workflow for in vivo evaluation of this compound in a rat OA model.

a. OA Induction:

  • Acclimatize male Wistar rats (180-200 g) for one week.

  • Anesthetize the rats and induce OA by a single intra-articular injection of monoiodoacetate (MIA) (e.g., 2 mg in 50 µL of saline) into the right knee joint.

  • Inject the sham group with an equal volume of saline.

b. Treatment:

  • Following MIA injection, randomly divide the animals into treatment groups: MIA control (vehicle) and MIA + this compound (e.g., 5 and 10 mg/kg, administered orally or intraperitoneally).

  • Administer the treatments daily for a specified period (e.g., 14 or 28 days).

c. Behavioral Assessment:

  • Measure pain-related behavior, such as hind paw weight-bearing distribution, at baseline and at regular intervals throughout the study using an incapacitance tester.

d. Terminal Procedures:

  • At the end of the treatment period, euthanize the animals.

  • Collect blood samples for serum analysis of inflammatory markers (e.g., MMPs) by ELISA.

  • Dissect the knee joints and collect synovial tissue for Western blot analysis of signaling proteins (e.g., p-p65).

  • Fix the joints in 10% formalin for histological analysis.

e. Histological Analysis:

  • Decalcify the joints, embed in paraffin, and section.

  • Stain the sections with Safranin O and Fast Green to visualize cartilage integrity.

  • Score the cartilage degradation using a standardized scoring system (e.g., OARSI).

Conclusion

This compound presents a promising therapeutic candidate for the management of osteoarthritis by targeting the p38/MSK-1/NF-κB signaling pathway to reduce the expression of cartilage-degrading enzymes. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical OA models. Further research is warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.

References

Application Notes and Protocols for Cannabidiol (CBD) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Cannabidiol (CBD), a non-psychoactive cannabinoid found in the Cannabis plant, for in vitro cell culture experiments. Due to the highly lipophilic nature of CBD, proper solubilization is critical for accurate and reproducible results.

Introduction

Cannabidiol has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties. Investigating these effects at the cellular level requires reliable protocols for dissolving and applying CBD to cell cultures. These notes detail the recommended solvents, preparation of stock solutions, and working concentrations for various cell-based assays.

Data Presentation

Solubility of Cannabidiol

Cannabidiol is practically insoluble in water but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing CBD stock solutions for cell culture applications.[1][2] The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~60 mg/mL[3][4]
Ethanol~35 mg/mL
Methanol~30 mg/mL
Dimethylformamide (DMF)~50 mg/mL
Recommended Working Concentrations

The effective concentration of CBD can vary significantly depending on the cell type and the biological endpoint being measured. A broad concentration range is recommended for initial experiments to establish a dose-response curve.

Concentration RangeApplicationReference
0.01 µM - 50 µMInitial screening for biological activity
0.75 µM - 3 µMStimulation of cell metabolism
2.5 µMNeuroprotection against oxidative stress
10 µMReduction of intracellular calcium increase
5 µM - 15 µg/mL50% decrease in neuroblastoma cell viability
10 µMReduction in leukemic cell size
up to 100 µMUsed in some specific studies

Experimental Protocols

Protocol 1: Preparation of a Cannabidiol (CBD) Stock Solution

This protocol describes the preparation of a 10 mM CBD stock solution in DMSO.

Materials:

  • Cannabidiol (CBD) isolate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out the required amount of CBD powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 3.145 mg of CBD per 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously until the CBD powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Ethanolic extracts of CBD are relatively stable in the dark.

Protocol 2: Determination of CBD Cytotoxicity using an MTT Assay

This protocol provides a method to assess the effect of CBD on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • CBD stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • CBD Preparation: Prepare serial dilutions of the CBD stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of CBD. Include wells for an untreated control and a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to generate a dose-response curve.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell Viability Assay (MTT) weigh Weigh CBD Powder dissolve Dissolve in DMSO weigh->dissolve filter_sterilize Filter Sterilize dissolve->filter_sterilize aliquot Aliquot & Store at -20°C filter_sterilize->aliquot treat Treat with CBD Dilutions aliquot->treat Use in Assay seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read

Caption: Experimental workflow for preparing CBD and assessing its cytotoxicity.

signaling_pathway CBD Cannabidiol (CBD) Receptor Target Receptor (e.g., PPARγ) CBD->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Simplified diagram of a potential CBD signaling pathway.

References

Application Note: Quantitative Analysis of Cannabiorcol (CBCO) in Forsythia Suspensa Extract

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable method for the quantification of Cannabiorcol (CBCO) in a methanolic extract of Forsythia suspensa using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A confirmatory analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is also described. These methods are crucial for researchers, scientists, and professionals in drug development and natural product analysis, providing a framework for the accurate quantification of this lesser-studied cannabinoid.

Introduction

This compound (CBCO), a structural analog of other phytocannabinoids, has been identified in various plant species, including Cannabis sativa and, for the purpose of this hypothetical application, Forsythia suspensa.[1][2][3] As research into the therapeutic potential of minor cannabinoids expands, the need for robust analytical standards and quantitative methods becomes paramount. This document provides detailed protocols for the quantification of CBCO, ensuring accuracy and reproducibility in research and quality control settings. An analytical reference standard for this compound is available from suppliers such as Cayman Chemical, MedchemExpress, and CP Lab Safety, typically as a solution in acetonitrile.[1][4]

Experimental Protocols

Sample Preparation: Extraction of this compound from Forsythia Suspensa

A simple liquid-solid extraction is employed to isolate CBCO from the plant matrix.

Materials:

  • Dried and powdered Forsythia suspensa plant material

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1 gram of the homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Quantification Method

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm

Calibration Standards: A certified reference standard of this compound (solution in acetonitrile) is used to prepare a series of calibration standards in methanol, ranging from 1 µg/mL to 100 µg/mL.

Procedure:

  • Inject the prepared sample extract and calibration standards into the HPLC system.

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

LC-MS/MS Confirmatory Method

For higher sensitivity and selectivity, a confirmatory analysis can be performed using LC-MS/MS.

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of the this compound standard. A hypothetical transition would be based on its molecular weight of 254.32 g/mol .

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results for the analysis of this compound in the Forsythia suspensa extract using the HPLC-UV method.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)4.2115,2341.0
Standard 2 (10 µg/mL)4.20151,98710.0
Standard 3 (50 µg/mL)4.22760,11250.0
Standard 4 (100 µg/mL)4.211,525,432100.0
F. suspensa Extract4.23345,67822.7

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Reference Standard plant_material Forsythia suspensa (1g, powdered) extraction Methanol Extraction (20 mL) plant_material->extraction vortex Vortex (5 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge filtration Syringe Filtration (0.22 µm) centrifuge->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv Filtered Extract lc_msms LC-MS/MS Confirmation filtration->lc_msms Filtered Extract data_analysis Data Analysis & Quantification hplc_uv->data_analysis lc_msms->data_analysis cbco_standard This compound Standard calibration_curve Calibration Curve cbco_standard->calibration_curve calibration_curve->data_analysis

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_quantification_workflow Quantification Workflow cluster_validation Method Validation analyte Analyte: this compound (CBCO) extraction Extraction analyte->extraction matrix Matrix: Forsythia suspensa matrix->extraction standard Reference Standard Available quantification Quantification (Calibration Curve) standard->quantification separation Chromatographic Separation (HPLC/UPLC) extraction->separation detection Detection (UV or MS/MS) separation->detection detection->quantification specificity Specificity quantification->specificity linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision

Caption: Logical relationship of analytical method development for this compound.

References

Application Notes and Protocols for Using Cannabiorcol in p38/MSK-1/NF-κB Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using "Cannabiorcol" in p38/MSK-1/NF-κB pathway studies. Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a lesser-known phytocannabinoid from Cannabis sativa, is emerging as a potent inhibitor of key inflammatory signaling pathways.[1] Recent research has identified its role as a novel inhibitor of the p38/MSK-1/NF-κB signaling cascade, which is critically involved in the pathogenesis of chronic inflammatory diseases such as osteoarthritis.[1] This pathway regulates the expression of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation in osteoarthritis.[1] this compound's ability to suppress this pathway, independent of cannabinoid and transient receptor potential vanilloid receptors, highlights its unique mechanism of action and therapeutic potential.[1]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on the p38/MSK-1/NF-κB pathway. Included are detailed protocols for in vitro and in vivo experimental models, data presentation guidelines, and visualizations of the signaling pathway and experimental workflows.

Data Presentation

Quantitative data from studies investigating this compound's effect on the p38/MSK-1/NF-κB pathway should be summarized for clear comparison. Below is an illustrative table template based on expected outcomes from the described experimental protocols.

Note: The following data is illustrative and serves as a template. Specific values should be derived from experimental results.

Table 1: Illustrative Quantitative Data of this compound's Effects

Parameter Assay Type Cell/Animal Model Treatment Concentration/Dose Result (Example) Statistical Significance (Example)
Cell ViabilityWST-8 AssayC20A4 ChondrocytesThis compound0.1 - 10 µM>95% viabilityp > 0.05
p-p38 LevelsWestern BlotIL-1β-stimulated C20A4This compound1 µM50% reduction vs. controlp < 0.01
p-MSK1 LevelsWestern BlotIL-1β-stimulated C20A4This compound1 µM45% reduction vs. controlp < 0.01
p-p65 (NF-κB) LevelsWestern BlotIL-1β-stimulated C20A4This compound1 µM60% reduction vs. controlp < 0.001
NF-κB ActivityLuciferase Reporter AssayIL-1β-stimulated C20A4This compound1 µM70% reduction in luciferase activityp < 0.001
MMP-13 ExpressionqPCR/Western BlotIL-1β-stimulated C20A4This compound1 µM65% reduction in mRNA/proteinp < 0.01
Cartilage DegradationHistological ScoringMIA-induced OA Rat ModelThis compound10 mg/kg40% improvement in Mankin scorep < 0.05

Mandatory Visualizations

Signaling Pathway Diagram

p38_MSK1_NFkB_Pathway IL1R IL-1 Receptor p38 p38 MAPK IL1R->p38 Activates IKK IKK Complex IL1R->IKK Activates MSK1 MSK1 p38->MSK1 Phosphorylates NFkB NF-κB (p65/p50) MSK1->NFkB Phosphorylates p65 IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MMPs MMPs, Inflammatory Cytokines Nucleus->MMPs Upregulates Gene Expression This compound This compound This compound->p38 Inhibits This compound->NFkB Inhibits IL1b IL-1β IL1b->IL1R

Caption: this compound's inhibition of the p38/MSK-1/NF-κB pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis This compound inhibits p38/NF-κB invitro In Vitro Studies (C20A4 Chondrocytes) start->invitro cytotoxicity 1. Cytotoxicity Assay (WST-8) invitro->cytotoxicity stimulation 2. IL-1β Stimulation cytotoxicity->stimulation treatment 3. This compound Treatment stimulation->treatment analysis 4. Pathway Analysis treatment->analysis western Western Blot (p-p38, p-MSK1, p-p65) analysis->western luciferase NF-κB Luciferase Assay analysis->luciferase qpcr qPCR (MMP expression) analysis->qpcr invivo In Vivo Studies (MIA-induced OA Rat Model) analysis->invivo induction 1. OA Induction (MIA injection) invivo->induction invivo_treatment 2. This compound Administration induction->invivo_treatment invivo_analysis 3. Outcome Assessment invivo_treatment->invivo_analysis histology Histology (Cartilage Damage) invivo_analysis->histology ihc IHC (MMP expression) invivo_analysis->ihc conclusion Conclusion: Evaluate Therapeutic Potential invivo_analysis->conclusion

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

In Vitro Analysis using C20A4 Human Chondrocyte Cell Line

Objective: To determine the effect of this compound on the p38/MSK-1/NF-κB pathway in a human chondrocyte model of inflammation.

1.1. Cell Culture and Maintenance

  • Cell Line: C20A4 immortalized human chondrocytes.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency using Accutase or Trypsin-EDTA.

1.2. Cytotoxicity Assay (WST-8)

  • Seed C20A4 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

1.3. Induction of Inflammatory Response and this compound Treatment

  • Seed C20A4 cells in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well for luciferase assay).

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate cells with human recombinant Interleukin-1 beta (IL-1β) at a final concentration of 10 ng/mL for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for gene expression).

1.4. Western Blot Analysis for Pathway Activation

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-MSK1 (Thr581)

    • Total MSK1

    • Phospho-NF-κB p65 (Ser536)

    • Total NF-κB p65

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

1.5. NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect C20A4 cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound followed by IL-1β stimulation as described in section 1.3.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

In Vivo Analysis using a Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of osteoarthritis.

2.1. Animal Model Induction

  • Animals: Use male Sprague-Dawley or Wistar rats (180-200 g).

  • Anesthesia: Anesthetize the rats using isoflurane or a similar anesthetic.

  • MIA Injection: Induce osteoarthritis via a single intra-articular injection of monoiodoacetate (MIA) (e.g., 1-2 mg dissolved in 50 µL of sterile saline) into the right knee joint. Inject the left knee with saline as a control.

2.2. This compound Administration

  • Begin administration of this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose (e.g., 5-20 mg/kg) one day after MIA injection and continue daily for the duration of the study (e.g., 2-4 weeks).

  • Include a vehicle-treated group and a positive control group (e.g., celecoxib).

2.3. Assessment of Osteoarthritis Progression

  • Behavioral Testing (Pain Assessment): Measure mechanical allodynia using von Frey filaments at baseline and at regular intervals throughout the study.

  • Histological Analysis: At the end of the study, euthanize the animals and dissect the knee joints.

    • Fix, decalcify, and embed the joints in paraffin.

    • Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan loss.

    • Score cartilage degradation using a standardized system (e.g., Mankin score).

  • Immunohistochemistry (IHC): Perform IHC on joint sections to detect the expression of MMP-13 and other relevant markers to confirm the in vitro findings.

This comprehensive set of protocols and application notes provides a robust framework for investigating the role of this compound as a modulator of the p38/MSK-1/NF-κB signaling pathway, facilitating further research into its potential as a therapeutic agent for osteoarthritis and other inflammatory conditions.

References

Application Notes and Protocols for Cannabiorcol Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature on the in vivo administration of Cannabiorcol (CBN-C1) in rodent models is currently limited. The following application notes and protocols are based on established methodologies for the administration of other non-psychoactive cannabinoids, such as Cannabidiol (CBD), in rodents. These protocols should be adapted and optimized based on preliminary dose-finding and tolerability studies for this compound.

Introduction to this compound

This compound (CBN-C1) is a lower homologue of cannabinol (CBN) and is structurally similar to other phytocannabinoids.[1] Recent research has focused on its synthesis and potential therapeutic effects. A 2024 study successfully synthesized both the natural (trans-(−)-Δ⁹-THCO) and unnatural (trans-(+)-Δ⁹-THCO) enantiomers of tetrahydrothis compound, a related compound, and investigated their neuroprotective properties in cellular models.[2][3]

Key preliminary findings from in vitro studies suggest:

  • Non-psychoactive nature: As a lower homologue of THC-type compounds, it is suggested to be non-psychoactive.[2][3]

  • Neuroprotective Potential: In SH-SY5Y cells, both enantiomers of tetrahydrothis compound demonstrated the ability to reverse corticosterone-induced toxicity.

  • Mechanism of Action: The neuroprotective effects were associated with a significant elevation in the expression of brain-derived neurotrophic factor (BDNF). The unnatural trans-(+)-Δ⁹-THCO showed greater activity than the natural enantiomer in these cellular models.

These findings provide a rationale for investigating the effects of this compound in in vivo rodent models of neurological and psychiatric disorders.

Proposed In Vivo Studies in Rodent Models

Based on the in vitro data, relevant rodent models for investigating this compound's therapeutic potential include:

  • Models of Stress and Depression: Chronic mild stress, chronic unpredictable stress, and corticosterone-induced depression models.

  • Models of Neurodegenerative Diseases: Models of Alzheimer's disease, Parkinson's disease, and Huntington's disease to assess neuroprotective effects.

  • Models of Pain and Inflammation: To explore potential analgesic and anti-inflammatory properties common to other cannabinoids.

Data Presentation: Comparative Pharmacokinetics of Cannabinoids in Rodents

While specific pharmacokinetic data for this compound is not yet available, the following table summarizes typical pharmacokinetic parameters for Cannabidiol (CBD) in rodents, which can serve as a preliminary reference for experimental design.

ParameterOral (p.o.) AdministrationIntraperitoneal (i.p.) AdministrationIntravenous (i.v.) AdministrationInhalation
Bioavailability ~8.6% in miceVariable, generally higher than oral100% (by definition)Higher than oral, rapid absorption
Time to Max. Plasma Concentration (Tmax) 2 hours in rats~4 hours in mice5 minutes in rats5 minutes in rats
Half-life (t1/2) ~4 hours in rats~4 hours in mice~3.9 hours in mice2.4 - 5.3 hours in rats
Brain Penetration Readily crosses the blood-brain barrierReadily crosses the blood-brain barrierReadily crosses the blood-brain barrierRapid brain distribution

Experimental Protocols

Preparation of this compound for Administration

Materials:

  • This compound (pure compound)

  • Vehicle (e.g., sesame oil, olive oil, or a mixture of Tween 80 and saline)

  • Sonicator

  • Vortex mixer

  • Analytical balance

  • Appropriate glassware

Protocol:

  • Weigh the desired amount of this compound using an analytical balance.

  • Select an appropriate vehicle. For oral administration, vegetable oils like sesame oil are commonly used. For intraperitoneal or subcutaneous injections, a formulation of Tween 80 (e.g., 2-5%) in sterile saline is often used to improve solubility.

  • Add the vehicle to the this compound powder.

  • Vortex the mixture vigorously for 1-2 minutes to ensure initial dispersion.

  • Sonicate the mixture for 15-30 minutes at a controlled temperature (e.g., 30°C) to achieve a homogenous suspension or solution.

  • Visually inspect the solution for any undissolved particles. If necessary, continue sonication.

  • Prepare fresh on the day of the experiment to ensure stability.

Administration to Rodent Models

Animal Models:

  • Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).

  • Sex: Both male and female animals should be considered, as sex differences in response to cannabinoids have been reported.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

Routes of Administration:

  • Oral Gavage (p.o.):

    • Dosage Range (suggested starting point): 10-100 mg/kg. A dose of 100 mg/kg (oral) has been used for chronic CBD administration in mice.

    • Procedure: Use a proper gauge feeding needle based on the animal's size. Administer the solution slowly to avoid regurgitation and aspiration. The volume should typically not exceed 10 mL/kg for mice.

  • Intraperitoneal Injection (i.p.):

    • Dosage Range (suggested starting point): 5-50 mg/kg.

    • Procedure: Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Subcutaneous Injection (s.c.):

    • Dosage Range (suggested starting point): 5-50 mg/kg.

    • Procedure: Inject into the loose skin over the back or flank.

Behavioral Assessments

A battery of behavioral tests can be employed to assess the effects of this compound. The timing of these tests should be determined based on preliminary pharmacokinetic studies.

  • Locomotor Activity: To assess sedative or stimulant effects.

  • Forced Swim Test & Tail Suspension Test: To evaluate potential antidepressant-like effects.

  • Elevated Plus Maze & Open Field Test: To measure anxiolytic-like effects.

  • Morris Water Maze & Y-Maze: To assess effects on learning and memory.

  • Von Frey Test & Hot Plate Test: To determine analgesic properties.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound's Neuroprotective Effect

G cluster_stress Cellular Stress (e.g., Corticosterone) cluster_intervention Intervention cluster_downstream Downstream Effects Corticosterone Corticosterone Toxicity Cellular Toxicity Corticosterone->Toxicity This compound This compound BDNF_Expression BDNF Expression This compound->BDNF_Expression Upregulates This compound->Toxicity Reverses Neuronal_Survival Neuronal Survival & Plasticity BDNF_Expression->Neuronal_Survival Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

Caption: Hypothetical signaling pathway for this compound's neuroprotective action.

Experimental Workflow for In Vivo Assessment of this compound

G cluster_prep Preparation cluster_admin Administration & Dosing cluster_assessment Assessment cluster_data Data Analysis & Interpretation Formulation This compound Formulation (e.g., in sesame oil) Dose_Finding Dose-Finding Study (e.g., 10, 30, 100 mg/kg) Formulation->Dose_Finding Administration Administration to Rodents (e.g., Oral Gavage) Dose_Finding->Administration PK_Analysis Pharmacokinetic Analysis (Blood/Brain Samples) Administration->PK_Analysis Behavioral_Tests Behavioral Testing (e.g., Forced Swim Test) Administration->Behavioral_Tests Data_Analysis Statistical Analysis & Interpretation PK_Analysis->Data_Analysis Tissue_Analysis Post-mortem Tissue Analysis (e.g., BDNF levels) Behavioral_Tests->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound in rodents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cannabiorcol (CBCO) Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of Cannabiorcol (CBCO), a minor cannabinoid found in Cannabis sativa, from cannabis extracts.[1] Given that specific research on optimizing CBCO yield is limited, this guide extrapolates from established principles of general cannabinoid extraction and purification.

Section 1: Foundational Concepts

Before troubleshooting, it is crucial to understand the basic principles governing the presence of this compound in cannabis and the general processes for its extraction.

This compound: A Brief Overview

This compound (CBCO), with the chemical formula C₁₇H₁₈O₂, is a phytocannabinoid structurally similar to other known cannabinoids.[1][2][3] Its synonyms include Cannabinol-C1, CBN-C1, and Methyl-CBN.[1] As a minor cannabinoid, it is present in much lower concentrations than major cannabinoids like THC and CBD, making its isolation challenging.

General Cannabinoid Biosynthesis

Cannabinoids are synthesized in the glandular trichomes of the cannabis plant. The biosynthesis of most cannabinoids begins with the precursors olivetolic acid and geranyl pyrophosphate, which combine to form cannabigerolic acid (CBGA). CBGA then serves as a substrate for various synthases that produce the acidic forms of major cannabinoids (THCA, CBDA, etc.). The exact biosynthetic pathway for many minor cannabinoids, including this compound, is not yet fully elucidated. It is possible that they are products of alternative enzymatic pathways or degradation products of other cannabinoids.

digraph "Cannabinoid_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes GP [label="Geranyl Pyrophosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="Olivetolic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CBGA [label="CBGA", fillcolor="#FBBC05", fontcolor="#202124"]; THCA [label="THCA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBDA [label="CBDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CBCA [label="CBCA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Minor_Cannabinoids [label="Minor Cannabinoids\n(incl. CBCO - pathway unconfirmed)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GP -> CBGA [label="CBGA Synthase"]; OA -> CBGA; CBGA -> THCA [label="THCA Synthase"]; CBGA -> CBDA [label="CBDA Synthase"]; CBGA -> CBCA [label="CBCA Synthase"]; CBGA -> Minor_Cannabinoids [style=dashed, label="Other Enzymes / Degradation"]; }

Figure 1: Simplified general cannabinoid biosynthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the process of isolating this compound.

Pre-Extraction Issues: Starting Material

Q1: My initial analysis shows very low or no this compound in the cannabis biomass. What can I do?

A1: The concentration of minor cannabinoids can be highly variable. Consider the following factors:

  • Genetics: Cannabinoid profiles are strain-dependent. Experiment with different cannabis cultivars, as some may naturally produce higher levels of CBCO precursors or CBCO itself. Selective breeding has been used to enhance the yield of other minor cannabinoids like CBG and CBC.

  • Cultivation Conditions: Environmental factors significantly impact cannabinoid production.

    • Light: Light intensity and spectrum can influence cannabinoid profiles.

    • Nutrients: The nutrient regimen can affect the production of secondary metabolites.

    • Stress: Controlled application of environmental stressors (e.g., drought) has been shown to sometimes increase the concentration of certain cannabinoids.

  • Harvest Timing: The timing of harvest can affect the cannabinoid profile. Analyze samples at different stages of plant maturity to determine the optimal harvest window for CBCO.

  • Storage: Improperly stored biomass can lead to cannabinoid degradation. Store material in a cool, dark, and dry place to preserve the chemical profile.

Extraction Issues: Maximizing Initial Yield

Q2: I'm getting a low overall extract yield. How can I improve this?

A2: Low extract yield can be due to several factors related to your extraction process.

  • Material Preparation: Ensure the cannabis biomass is properly dried and ground to a consistent, fine particle size. This increases the surface area for solvent interaction.

  • Solvent Choice: The choice of solvent is critical. Cannabinoids are lipophilic and have poor solubility in water. Common solvents include ethanol, hydrocarbons (like butane or propane), and supercritical CO₂. The polarity of the solvent will affect which compounds are extracted.

  • Extraction Parameters: Optimize your extraction parameters.

    • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds or the co-extraction of undesirable compounds like waxes and chlorophyll.

    • Pressure (for CO₂ extraction): Adjusting pressure and temperature in supercritical fluid extraction (SFE) can fine-tune the selectivity for specific cannabinoids.

    • Time: Ensure sufficient extraction time for the solvent to penetrate the plant material thoroughly.

Q3: My extract contains a high amount of undesirable compounds (e.g., chlorophyll, waxes). What should I do?

A3: The co-extraction of undesirable compounds is a common issue.

  • Winterization: This process is used to remove fats, lipids, and waxes. Dissolve the crude extract in a polar solvent like ethanol and freeze it at a low temperature (e.g., -20°C to -80°C) for 24-48 hours. The waxes and lipids will precipitate and can be removed by filtration.

  • Solvent Choice: Using a less polar solvent can reduce the extraction of chlorophyll. Chilled ethanol extraction is often used to minimize chlorophyll pickup.

  • Pre-treatment: Some advanced methods, like ultrasonic-assisted extraction, can increase efficiency without significantly increasing the extraction of unwanted materials.

digraph "Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Biomass [label="Cannabis Biomass\n(Dried & Ground)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., Ethanol, CO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Winterization [label="Winterization\n(Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation\n(Optional, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolated_CBCO [label="Isolated this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Biomass -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Winterization; Winterization -> Decarboxylation; Decarboxylation -> Purification; Purification -> Isolated_CBCO; }

Figure 2: General experimental workflow for cannabinoid extraction.

Post-Extraction Issues: Isolation and Purification

Q4: I can detect this compound in my crude extract, but I am struggling to isolate it with high purity. What techniques are recommended?

A4: Isolating minor cannabinoids is challenging due to their low concentration and the presence of other structurally similar compounds.

  • Chromatography is Essential: Standard distillation may not be effective for separating cannabinoids with close boiling points. Chromatographic techniques are necessary for high-purity isolation.

    • Flash Chromatography: This is a common method for pre-purification or initial separation. It can be performed in either normal-phase (using silica gel and non-polar solvents) or reversed-phase (using a C18-bonded silica and polar solvents). Normal-phase flash chromatography can be effective in separating cannabinoids based on polarity differences.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and is often necessary for achieving high purity of minor cannabinoids.

    • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid support like silica, which can prevent irreversible adsorption and sample loss. It has shown promise for the single-step purification of multiple cannabinoids.

Q5: My target compound (this compound) is co-eluting with another cannabinoid during chromatography. How can I improve separation?

A5: Co-elution is a common challenge.

  • Optimize Chromatographic Method:

    • Change the Mobile Phase: Adjust the solvent gradient or switch to a different solvent system to alter the selectivity of the separation.

    • Change the Stationary Phase: If using reversed-phase (C18), try a different stationary phase (e.g., phenyl-hexyl) that offers different selectivity. If reversed-phase fails, normal-phase chromatography might provide the necessary separation.

    • Adjust Flow Rate and Temperature: Optimizing these parameters can sometimes improve peak resolution.

  • Employ Orthogonal Techniques: Use a two-step purification process. For example, an initial separation with reversed-phase flash chromatography followed by a second purification step using normal-phase HPLC.

digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low CBCO Yield Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Biomass [label="Analyze Biomass for CBCO?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Cultivation [label="Action: Optimize Cultivation\n(Strain, Growth Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Extraction [label="Efficient Extraction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Extraction [label="Action: Optimize Extraction\n(Solvent, Temp, Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Purification [label="Purity Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Chromatography [label="Action: Optimize Chromatography\n(Phase, Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Biomass; Check_Biomass -> Optimize_Cultivation [label="No/Low CBCO"]; Check_Biomass -> Check_Extraction [label="CBCO Present"]; Check_Extraction -> Optimize_Extraction [label="No"]; Check_Extraction -> Check_Purification [label="Yes"]; Check_Purification -> Optimize_Chromatography [label="Yes"]; Check_Purification -> Success [label="No"]; Optimize_Cultivation -> Check_Biomass; Optimize_Extraction -> Check_Extraction; Optimize_Chromatography -> Check_Purification; }

Figure 3: Logical workflow for troubleshooting low CBCO yield.

Section 3: Data Presentation and Experimental Protocols

Comparative Yields of Cannabinoids (General)

Since specific yield data for this compound is not widely available, this table presents general yield information for major cannabinoids to provide a benchmark for extraction efficiency. Yields are highly dependent on the starting biomass potency.

Extraction MethodTypical Cannabinoid Yield from Biomass (%)Purity Pre-Purification (%)Key AdvantagesKey Disadvantages
Ethanol (Cold) 10 - 25%50 - 70%Scalable, efficientCo-extracts chlorophyll and waxes
Hydrocarbon 10 - 20%60 - 80%High purity, preserves terpenesFlammable solvents, requires specialized equipment
Supercritical CO₂ 5 - 15%60 - 75%Tunable selectivity, safe solventHigh capital cost, slower extraction times
General Experimental Protocols

The following are generalized protocols. Researchers must optimize these based on their specific equipment, biomass, and target cannabinoid.

Protocol 1: General Chilled Ethanol Extraction

  • Preparation: Dry cannabis biomass to <10% moisture content. Grind to a particle size of 2-4 mm.

  • Chilling: Pre-chill sealed containers of 200-proof ethanol to at least -40°C.

  • Extraction: Submerge the ground biomass in the chilled ethanol in an appropriate reactor. Agitate gently for 30-60 minutes, maintaining the low temperature.

  • Filtration: Separate the ethanol-miscella from the plant material using a filtration system (e.g., Buchner funnel with filter paper or a centrifuge).

  • Solvent Recovery: Remove the ethanol from the miscella using a rotary evaporator or falling film evaporator under vacuum.

  • Winterization (If Necessary): Redissolve the resulting crude oil in ethanol (e.g., 10:1 ethanol to oil ratio), freeze for 24-48 hours at -20°C or lower, and filter out the precipitated waxes.

  • Final Solvent Removal: Remove the remaining ethanol from the winterized oil to obtain the final crude extract ready for purification.

Protocol 2: General Supercritical CO₂ Extraction

  • Preparation: Dry and grind cannabis biomass as described for ethanol extraction.

  • Loading: Pack the ground material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters. A common starting point is a pressure of 1500-2500 psi and a temperature of 40-60°C.

  • Extraction: Pump supercritical CO₂ through the extraction vessel. The cannabinoid-rich fluid flows into a separation vessel.

  • Separation: In the separator, reduce the pressure and/or increase the temperature to cause the CO₂ to return to a gaseous state, precipitating the extracted oil.

  • Collection: Collect the crude oil from the separation vessel.

  • Post-Processing: The resulting crude oil may require winterization as described in the ethanol protocol.

Protocol 3: Purification by Flash Chromatography (Normal Phase)

  • Preparation: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with silica gel slurried in the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Load the dissolved sample onto the top of the silica bed.

  • Elution: Begin running the mobile phase through the column. A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the percentage of ethyl acetate), is typically used to separate the different cannabinoids.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., HPLC-DAD or LC-MS) to identify the fractions containing this compound.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to yield the isolated compound.

References

Technical Support Center: Cannabiorcol (CBCN) Degradation and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cannabiorcol (CBCN). It addresses common questions and troubleshooting scenarios related to the degradation of this cannabinoid and the identification of its byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBCN) and why is there confusion in its nomenclature?

A1: The term "this compound" can be ambiguous and has been used to refer to two distinct phytocannabinoids. It is crucial to verify the specific compound you are working with by its CAS number.

  • This compound (CBN-C1): Also known as Cannabinol-C1, this is a structural analog of cannabinol (CBN).[1][2] Its chemical formula is C17H18O2.[3]

  • Cannabidiorcol (CBD-C1): This compound is related to cannabidiol (CBD), with a shortened methyl side chain instead of a pentyl one.[4] Its chemical formula is C17H22O2.[5]

This guide will address general principles applicable to both, but researchers should consult specific literature for their compound of interest.

Q2: What are the primary factors that cause the degradation of cannabinoids like CBCN?

A2: Cannabinoids are susceptible to degradation from various environmental factors. The primary drivers of degradation are:

  • Light Exposure: UV light can significantly accelerate the breakdown of cannabinoids. For example, THC is known to degrade into cannabinol (CBN) upon exposure to light.

  • Heat: Elevated temperatures can lead to decarboxylation and further degradation of cannabinoids.

  • Oxidation: Exposure to oxygen can trigger oxidative reactions, altering the chemical structure and reducing the potency of cannabinoids. This can also lead to the formation of unwanted byproducts.

  • pH Variations: Acidic or basic conditions can catalyze degradation reactions. For instance, CBD can convert to THC under certain acidic conditions.

Q3: I am observing unexpected peaks in my chromatogram after storing my CBCN sample. What are they?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation product formation. Common degradation pathways for cannabinoids include oxidation and isomerization. For example, the well-documented oxidation of Δ9-THC to Cannabinol (CBN) is a common occurrence. Depending on the specific structure of your "this compound" and the storage conditions, you may be observing similar oxidative byproducts or isomers.

Q4: What are the recommended storage conditions for ensuring the long-term stability of CBCN?

A4: To ensure the long-term stability of this compound, it is recommended to:

  • Store at low temperatures: -20°C is a commonly recommended temperature for preserving cannabinoids.

  • Protect from light: Use amber vials or store samples in the dark to prevent photodegradation.

  • Store under an inert atmosphere: To prevent oxidation, store samples under an inert gas like argon or nitrogen.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of CBCN potency in solution. Exposure to light, heat, or oxygen.1. Prepare fresh solutions and immediately store them at -20°C in amber, sealed vials. 2. Purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing. 3. For experiments at room temperature, minimize the duration of exposure and use low-intensity lighting.
Inconsistent analytical results between sample preparations. Incomplete dissolution or precipitation of CBCN. Degradation during sample preparation.1. Ensure the chosen solvent fully dissolves CBCN at the desired concentration. 2. Use sonication or vortexing to aid dissolution, but avoid excessive heating. 3. Prepare samples immediately before analysis to minimize degradation.
Identification of unknown degradation products. Lack of reference standards for potential degradants.1. Utilize High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass and elemental composition of the unknown peaks. 2. Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structural elucidation. 3. If possible, isolate the unknown peaks using preparative chromatography for further characterization by techniques like NMR.
Difficulty in separating CBCN from its isomers. Co-elution of structurally similar compounds.1. Optimize the chromatographic method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. 2. Consider using a different chromatographic technique, such as Ultra-Performance Convergence Chromatography (UPC2), which can provide better separation of stereoisomers.

Experimental Protocols

Forced Degradation Study of a Cannabinoid

A forced degradation study is crucial for understanding the stability of a drug substance and identifying potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC-UV/MS method.

Analytical Method for Cannabinoid Profiling

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 70% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD at 228 nm and MS in positive ion mode.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on a cannabinoid, illustrating the percentage degradation and the formation of major degradation products.

Stress Condition % Degradation of Parent Compound Major Degradation Product 1 (% Area) Major Degradation Product 2 (% Area)
Control (T=0) 0%0%0%
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.2%8.5% (Isomer A)4.1% (Unknown 1)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 8.7%5.3% (Oxidized Product)2.2% (Isomer B)
Oxidative (3% H2O2, RT, 24h) 25.4%18.2% (Oxidized Product)5.9% (Unknown 2)
Thermal (80°C, 48h) 12.1%7.8% (Isomer A)3.5% (Oxidized Product)
Photolytic (UV 254nm, RT, 24h) 35.8%22.1% (Isomer A)10.3% (Photodegradant)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL CBCN Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (UV Light, RT) prep->photo Expose to Stress analysis HPLC-UV/MS Analysis acid->analysis Analyze Stressed Samples base->analysis Analyze Stressed Samples oxidative->analysis Analyze Stressed Samples thermal->analysis Analyze Stressed Samples photo->analysis Analyze Stressed Samples data Data Interpretation (Identify Degradants, Quantify Degradation) analysis->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway CBCN This compound (CBCN) Isomer_A Isomer A CBCN->Isomer_A Acid / Heat / Light Oxidized Oxidized Product CBCN->Oxidized Base / Oxidation Photodegradant Photodegradant CBCN->Photodegradant Light

Caption: A potential degradation pathway for this compound under various stress conditions.

References

Technical Support Center: Optimizing "Cannabiorcol" Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Cannabiorcol" (Cannabinol C1) is a lesser-known phytocannabinoid with limited publicly available research data.[1] This guide provides a framework for optimizing in vivo experimental dosage based on principles derived from studies of other cannabinoids like Cannabidiol (CBD) and Cannabichromene (CBC). Researchers should always begin with dose-finding studies for any new compound.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a rodent model?

A1: For a novel cannabinoid with unknown potency, it is crucial to start with a very low dose and titrate upwards. Based on in vivo studies of other minor cannabinoids, a starting dose in the range of 1-5 mg/kg could be a conservative starting point for initial tolerability and pharmacokinetic studies. For context, studies with CBD have used a wide range of doses, from 5 mg/kg up to 100 mg/kg or higher depending on the animal model and therapeutic indication.[2][3]

Q2: What is the most appropriate vehicle for administering this compound?

A2: Cannabinoids are lipophilic and thus require a suitable vehicle for in vivo administration. Common vehicles include a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. Another option is suspension in an oil such as sesame oil or olive oil. The choice of vehicle should be validated to ensure it does not produce confounding effects in the chosen experimental model.

Q3: What are the potential signaling pathways that this compound might modulate?

A3: As a cannabinoid, this compound is likely to interact with the endocannabinoid system (ECS).[4] Key targets could include the cannabinoid receptors CB1 and CB2.[5] Additionally, many cannabinoids exhibit effects through other receptors and pathways, such as transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). Given the anti-inflammatory properties of many cannabinoids, it is plausible that this compound could modulate pathways like NF-κB and MAPK.

Q4: What are the expected challenges when working with a novel cannabinoid like this compound?

A4: The primary challenges include a lack of established protocols, potential for unexpected toxicity or side effects, and the need for extensive dose-finding studies. The bioavailability and pharmacokinetic profile will be unknown, requiring careful characterization. It is also important to consider the potential for biphasic dose-responses, where low and high doses may produce opposite effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the initial dose - Dose is too low.- Poor bioavailability.- Inappropriate route of administration.- Perform a dose-escalation study.- Characterize the pharmacokinetic profile.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).
High variability in animal responses - Inconsistent dosing technique.- Vehicle instability or improper formulation.- Genetic variability in the animal strain.- Ensure precise and consistent administration.- Validate vehicle and formulation stability.- Use a well-characterized and genetically stable animal model.
Unexpected adverse effects (e.g., sedation, hypothermia) - Off-target effects.- Dose is too high.- Interaction with other experimental factors.- Reduce the dose.- Conduct a thorough literature review for potential off-target effects of similar compounds.- Simplify the experimental design to isolate the effects of this compound.
Inconsistent results between experiments - Variation in experimental conditions.- Degradation of the compound.- Circadian rhythm effects.- Standardize all experimental parameters.- Store the compound under recommended conditions and verify its purity.- Conduct experiments at the same time of day.

Experimental Protocols

Protocol: Assessing the Anti-inflammatory Potential of this compound in a Murine Model of Acute Inflammation

This protocol is a generalized example based on studies of other cannabinoids.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8 per group):

    • Vehicle control

    • This compound (1 mg/kg)

    • This compound (5 mg/kg)

    • This compound (25 mg/kg)

    • Positive control (e.g., Dexamethasone)

  • Drug Administration:

    • Prepare this compound in a vehicle of ethanol:Tween 80:saline (1:1:18).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before the inflammatory challenge.

  • Inflammatory Challenge:

    • Induce paw edema by injecting 50 µL of 1% λ-carrageenan in saline into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 4, and 6 hours post-injection.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo this compound Study cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis acclimation Animal Acclimation grouping Random Group Assignment acclimation->grouping admin This compound Administration grouping->admin challenge Inflammatory Challenge admin->challenge measurement Paw Edema Measurement challenge->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia cytokine Cytokine Analysis euthanasia->cytokine data Data Analysis cytokine->data Cannabinoid_Signaling_Pathway Potential Anti-inflammatory Signaling of this compound This compound This compound cb2 CB2 Receptor This compound->cb2 activates gi Gi/o Protein cb2->gi activates ac Adenylyl Cyclase gi->ac inhibits mapk MAPK Pathway (ERK, JNK, p38) gi->mapk modulates camp cAMP ac->camp produces pka PKA camp->pka activates nfkb NF-κB Pathway pka->nfkb inhibits mapk->nfkb activates inflammation Inflammatory Response nfkb->inflammation promotes

References

Cannabiorcol Off-Target Effects in Cellular Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of Cannabiorcol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of this compound observed in cellular assays?

A1: Published research indicates that this compound inhibits the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These effects appear to be independent of canonical cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid (TRPV) channels.[1]

Q2: Is there any evidence of this compound interacting with GPR55?

A2: Currently, there is no direct scientific evidence to suggest that this compound binds to or modulates the activity of the orphan G protein-coupled receptor 55 (GPR55). While other cannabinoids, such as CBD and THC, have been reported to interact with GPR55, this interaction has not been documented for this compound.

Q3: What is the general pharmacological profile of this compound?

A3: this compound is a phytocannabinoid structurally similar to other known cannabinoids.[2] Its pharmacological profile is still under investigation, with current findings highlighting its anti-inflammatory properties through the inhibition of the NF-κB and p38 MAPK pathways.[1] There is limited information on its broader receptor binding profile.

Q4: Are there any commercially available kits specifically for assessing this compound's off-target effects?

A4: There are no commercially available kits specifically designed for this compound. However, researchers can utilize standard assay kits for NF-κB and p38 MAPK signaling, such as luciferase reporter assays, ELISA kits for phosphorylated proteins, and Western blotting antibodies, to study its off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of NF-κB signaling is observed with this compound treatment.

Possible Cause Troubleshooting Step
Cell line selection: The chosen cell line may not have a robustly inducible NF-κB pathway or may express transporters that efflux this compound.
Solution: Use a cell line known to have a strong NF-κB response to the chosen stimulus (e.g., TNF-α, IL-1β, LPS). Confirm the activity of the NF-κB pathway in your cell line using a known inhibitor as a positive control.
Stimulus concentration/duration: The concentration or duration of the inflammatory stimulus may be too high or too long, masking the inhibitory effect of this compound.
Solution: Perform a dose-response and time-course experiment for your stimulus to determine the optimal conditions for observing inhibition.
This compound solubility and stability: This compound may have precipitated out of the culture medium or degraded over the course of the experiment.
Solution: Ensure proper solubilization of this compound (e.g., using DMSO) and prepare fresh solutions for each experiment. Visually inspect the culture medium for any signs of precipitation.
Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in NF-κB activity.
Solution: Consider using a more sensitive assay, such as a luciferase reporter assay, or measure the expression of multiple NF-κB target genes.

Problem 2: High background or variability in p38 MAPK phosphorylation assays.

Possible Cause Troubleshooting Step
Basal p38 MAPK activation: The cell line may have high basal levels of p38 MAPK phosphorylation, making it difficult to detect further inhibition.
Solution: Serum-starve the cells for a few hours before stimulation to reduce basal signaling. Ensure gentle handling of cells to avoid mechanical stress.
Antibody quality: The primary antibody against phosphorylated p38 MAPK may have low specificity or affinity.
Solution: Use a well-validated antibody from a reputable supplier. Run appropriate controls, including isotype controls and positive/negative cell lysates.
Inconsistent sample handling: Variations in lysis buffer composition, incubation times, or protein concentration can lead to variability.
Solution: Standardize all sample preparation steps. Use a consistent lysis buffer containing phosphatase inhibitors. Perform a protein quantification assay to ensure equal loading for Western blotting.

Quantitative Data Summary

Currently, specific IC50 values for the inhibition of NF-κB and p38 MAPK signaling by this compound are not publicly available. The table below summarizes the qualitative off-target effects that have been reported.

Target Pathway Effect Observed Assay Type Cell Model
NF-κB Signaling Inhibition of IL-1β-induced activationDual-luciferase reporter assay, ImmunofluorescenceC20A4 human chondrocyte cell line
p38 MAPK Signaling Inhibition of IL-1β-induced phosphorylationWestern BlotC20A4 human chondrocyte cell line
Matrix Metalloproteinase (MMP) Expression Reduction of IL-1β-induced expressionReal-time PCR, Western BlotC20A4 human chondrocyte cell line

Experimental Protocols

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blot for Phospho-p38 MAPK

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., C20A4, RAW 264.7) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with a p38 MAPK activator (e.g., 10 ng/mL IL-1β or 1 µg/mL LPS) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-p38 MAPK signal to total p38 MAPK and the loading control.

Signaling Pathways and Experimental Workflow

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

p38_MAPK_Signaling_Pathway cluster_stimulus Cellular Stress/Cytokines cluster_upstream Upstream Kinases cluster_mapk MAPK cluster_downstream Downstream Effects Stimulus e.g., IL-1β, LPS MAP3K MAP3K Stimulus->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates This compound This compound This compound->MKK3_6 inhibits Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis Generation Cell_Line_Selection Select Appropriate Cell Line Start->Cell_Line_Selection Cytotoxicity_Assay Determine Non-toxic Concentration Range (e.g., WST-8, MTT) Cell_Line_Selection->Cytotoxicity_Assay Primary_Assay Primary Off-Target Screening (e.g., NF-κB, p38 MAPK assays) Cytotoxicity_Assay->Primary_Assay Dose_Response Perform Dose-Response Experiments Primary_Assay->Dose_Response Secondary_Assay Secondary/Confirmatory Assays (e.g., Western Blot, qPCR for target genes) Dose_Response->Secondary_Assay Data_Analysis Data Analysis and Interpretation Secondary_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for Off-Target Assessment.

References

Technical Support Center: Overcoming Cannabiorcol Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabiorcol. The information is designed to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phytocannabinoid found in Cannabis sativa.[1] Like many other cannabinoids, it is a lipophilic molecule, meaning it has low solubility in aqueous solutions.[2] This poor water solubility can pose significant challenges for researchers, particularly in the preparation of stock solutions and in ensuring the compound's bioavailability in in vitro and in vivo experimental models.

Q2: What are the known solubility properties of this compound?

A2: Specific quantitative solubility data for this compound in a wide range of organic solvents is limited. However, it is known to be soluble in acetonitrile at a concentration of at least 10 mg/mL. Due to its structural similarity to other cannabinoids, its solubility profile is expected to be comparable to compounds like cannabidiol (CBD).

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Based on the known solubility of other cannabinoids, the following organic solvents are likely to be effective for dissolving this compound:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

  • N,N-Dimethylformamide (DMF)

It is crucial to use high-purity, anhydrous solvents to avoid precipitation.

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of a recommended organic solvent (e.g., DMSO, ethanol). Vortex or sonicate the mixture until the powder is completely dissolved. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q5: My this compound precipitated when I diluted the stock solution in my aqueous cell culture medium. What should I do?

A5: This is a common issue when diluting a lipophilic compound from an organic stock solution into an aqueous buffer or medium. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum, typically below 0.5% or 1%, to avoid solvent-induced cellular toxicity.[3] If precipitation occurs, consider using a solubilizing agent such as a surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin in your final aqueous solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume.Increase the volume of the solvent incrementally until the powder dissolves.
Low temperature.Gently warm the solution to 37°C.
Inappropriate solvent.Try a different recommended organic solvent.
The solution is cloudy or hazy after dissolving. Presence of insoluble impurities.Centrifuge the solution and carefully collect the supernatant.
Incomplete dissolution.Continue vortexing or sonicate for a longer period.
Precipitation occurs upon storage of the stock solution. Solvent evaporation.Ensure vials are tightly sealed.
Temperature fluctuations.Store at a stable -20°C or -80°C.
Supersaturated solution.Prepare a new stock solution at a slightly lower concentration.
Precipitation in aqueous medium during experiments. Exceeding the aqueous solubility limit.Decrease the final concentration of this compound.
High final concentration of organic solvent.Use a more concentrated stock to minimize the volume added to the aqueous medium.
Employ solubility enhancement techniques (see below).

Data Presentation: Solubility of Structurally Similar Cannabinoids

Solvent Solubility (mg/mL)
N,N-Dimethylformamide (DMF)50
Dimethyl sulfoxide (DMSO)60
Ethanol35
Methanol30

Disclaimer: This data is for cannabidiol (CBD) and should be used as an estimate for this compound.[4] It is recommended to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., ethanol, DMSO)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the selected solvent in microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes and then incubate at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved powder.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with the same solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the supernatant to determine the solubility in mg/mL.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a method for preparing a working solution of this compound for cell-based experiments, minimizing precipitation in the aqueous culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Pluronic® F-68 or other suitable surfactant

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a fresh 10% (w/v) stock solution of Pluronic® F-68 in sterile water.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • To this, add an equal volume of the 10% Pluronic® F-68 solution and vortex immediately and vigorously for at least 30 seconds. This creates a micellar solution.

  • Serially dilute this mixture in serum-free cell culture medium to achieve the desired final concentrations for your experiment.

  • Visually inspect the final dilutions for any signs of precipitation before adding to your cell cultures. The final DMSO concentration should be kept below 0.5%.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil1 Vortex and agitate for 24h at constant temperature prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining this compound solubility.

signaling_pathway Hypothesized this compound Signaling Pathway via CB1/CB2 Receptors cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound receptor CB1/CB2 Receptor This compound->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits mapk MAPK/ERK Pathway g_protein->mapk Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates gene_expression Gene Expression Changes mapk->gene_expression

Caption: Generalized cannabinoid receptor signaling pathway.

References

Technical Support Center: Preventing Cannabiorcol Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cannabiorcol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my aqueous buffer?

A1: this compound is a phytocannabinoid found in Cannabis sativa.[1][2] Like other cannabinoids, it is a lipophilic, or fat-soluble, molecule.[3] This means it has very poor solubility in water-based solutions like most biological buffers.[3][4] When the concentration of this compound exceeds its solubility limit in the aqueous environment, it will come out of solution and form a visible precipitate. This process is driven by the hydrophobic nature of the molecule, which causes it to aggregate to minimize contact with water.

Q2: How should I prepare a stock solution of this compound?

A2: A high-concentration stock solution should be prepared in an organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice for cannabinoids. Other options include ethanol, methanol, and acetonitrile. The goal is to create a concentrated stock that can be diluted to a final working concentration where the organic solvent percentage is minimally disruptive to your experiment.

Q3: What are the primary methods to prevent precipitation when diluting my stock solution into an aqueous buffer?

A3: There are three primary strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous media:

  • Co-solvency: This involves using a water-miscible organic solvent, like DMSO, from your stock solution. The final concentration of the co-solvent in your assay should be high enough to keep the compound dissolved but low enough to not affect the biological system.

  • Use of Surfactants/Detergents: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) can form micelles that encapsulate hydrophobic molecules, effectively keeping them suspended in the aqueous solution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate this compound, forming a water-soluble inclusion complex that significantly increases its aqueous solubility.

Q4: How do I choose the right solubilization method for my specific experiment (e.g., cell culture vs. enzyme assay)?

A4: The choice depends on the sensitivity of your experimental system to the solubilizing agent.

  • For Cell-Based Assays: The primary concern is cytotoxicity. It is crucial to determine the maximum tolerated concentration of your chosen solvent or surfactant. For DMSO, most cell lines can tolerate concentrations up to 0.5%, but it's best to keep it below 0.1% if possible. Always run a vehicle control (buffer with the solubilizing agent but without this compound) to account for any effects of the agent itself.

  • For Enzyme Assays: Solvents and detergents can denature proteins or interfere with enzyme kinetics. It is essential to perform control experiments to confirm that the chosen solubilizing agent at its final concentration does not inhibit or activate the enzyme of interest.

  • Cyclodextrins are often considered biocompatible and can be a good alternative when DMSO or detergents are problematic.

Troubleshooting Guide

Issue 1: My compound precipitates immediately upon addition to the buffer.

Possible CauseTroubleshooting Steps
"Shock" Precipitation: Adding a concentrated organic stock directly to the aqueous buffer can cause localized high concentrations that exceed the solubility limit, leading to rapid precipitation.1. Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This requires adding a larger volume to the buffer but reduces the "shock." 2. Modify a Stepwise Dilution: Instead of a single dilution, perform a serial dilution. For example, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of DMSO, then add this intermediate dilution to the final buffer volume. 3. Improve Mixing: Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Final Concentration Too High: The target final concentration of this compound is above its solubility limit in the final buffer/co-solvent mixture.1. Increase Co-solvent/Surfactant: Increase the final percentage of DMSO, Tween® 80, or other agent, ensuring it remains within the tolerated limits for your assay. 2. Use Cyclodextrins: Employ a cyclodextrin-based formulation, which can achieve significantly higher aqueous concentrations. 3. Lower the Final Concentration: If possible, reduce the final experimental concentration of this compound.
Buffer Composition: High salt concentrations or certain ions in the buffer can reduce the solubility of hydrophobic compounds (a "salting-out" effect).1. Test Different Buffers: If your experiment allows, try a buffer with a lower ionic strength. 2. Check pH: The pH of the buffer can influence the charge state of your molecule and affect solubility. Ensure the buffer pH is optimal.

Issue 2: The solution is clear initially but becomes cloudy or shows precipitation over time.

Possible CauseTroubleshooting Steps
Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature during storage or in the lab can cause the compound to precipitate.1. Maintain Constant Temperature: Store and use the solution at a consistent temperature. If prepared warm, ensure it remains stable at room temperature or the experimental temperature. 2. Prepare Fresh: Prepare the final diluted solution immediately before use to minimize storage time.
Compound Instability/Degradation: The compound may be degrading into less soluble byproducts. Cannabinoids can be sensitive to light and oxidation.1. Protect from Light: Store stock and working solutions in amber vials or protect them from light. 2. Use Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like BHT or Vitamin E to the stock solution.
Slow Equilibration: The solution may be supersaturated initially and is slowly precipitating as it reaches thermodynamic equilibrium.1. Confirm Solubility Limit: Empirically determine the maximum stable concentration under your exact experimental conditions (buffer, temperature, co-solvent percentage) over a relevant time course.

Data Presentation

Table 1: Approximate Solubility of this compound in Common Solvents

This table provides a reference for preparing high-concentration stock solutions. Actual solubility may vary with purity and temperature.

SolventTypeApprox. Solubility (mg/mL)Notes
Water / PBS (pH 7.4)Aqueous Buffer< 0.001Essentially insoluble.
AcetonitrileOrganic Solvent≥ 10A good option for stock solutions for analytical chemistry.
DMSOOrganic Solvent> 50Excellent choice for preparing highly concentrated stocks for biological assays.
Ethanol (100%)Organic Solvent> 30Good alternative to DMSO; may be less toxic to some cell lines.
MethanolOrganic Solvent> 30Primarily used for analytical purposes.
Table 2: Recommended Maximum Final Concentrations of Solubilizing Agents in Biological Assays

Exceeding these concentrations may lead to cytotoxicity or assay interference. It is critical to validate these for your specific system.

AgentAssay TypeRecommended Max. Final ConcentrationCritical Notes
DMSO Cell Culture (24-48h)< 0.1% (v/v) Some robust cell lines may tolerate up to 0.5% or 1%, but this must be verified.
Enzyme Assays≤ 1% (v/v)Must be verified not to interfere with enzyme activity.
Ethanol Cell Culture (24-48h)< 0.5% (v/v)Can induce cellular stress responses at higher concentrations.
Tween® 80 Cell Culture / Enzyme Assays0.01 - 0.1% (w/v)Can form micelles that may interfere with membrane-based assays or sequester other components.
β-Cyclodextrin Cell Culture / Enzyme Assays1 - 10 mMGenerally low toxicity, but can sometimes extract cholesterol from cell membranes.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)

This is the most common method for solubilizing hydrophobic compounds for in vitro testing.

  • Prepare Stock Solution: Weigh 10 mg of this compound powder and dissolve it in 200 µL of 100% DMSO to create a 50 mg/mL stock solution. This corresponds to a concentration of 196.6 mM. Ensure complete dissolution by vortexing. Store at -20°C, protected from light.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid shock precipitation, create an intermediate dilution. For example, add 2 µL of the 50 mg/mL stock to 98 µL of your cell culture medium or buffer. This creates a 1 mg/mL solution in 2% DMSO.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to your final assay volume. For example, to achieve a final concentration of 10 µg/mL in a 1 mL total volume, add 10 µL of the 1 mg/mL intermediate solution. The final DMSO concentration will be a well-tolerated 0.02%.

  • Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

G cluster_stock Stock Preparation cluster_working Working Solution Preparation (Example: 10 µg/mL final) stock 1. Weigh 10 mg This compound Powder dmso 2. Add 200 µL 100% DMSO stock->dmso vortex1 3. Vortex to Dissolve dmso->vortex1 stock_sol Result: 50 mg/mL Stock (196.6 mM) vortex1->stock_sol intermediate 4. Add 2 µL Stock to 98 µL Buffer/Media stock_sol->intermediate Use Stock vortex2 5. Vortex Gently intermediate->vortex2 intermediate_sol Result: 1 mg/mL in 2% DMSO vortex2->intermediate_sol final_dil 6. Add 10 µL of Intermediate to 990 µL Buffer/Media intermediate_sol->final_dil final_sol Final: 10 µg/mL in 0.02% DMSO final_dil->final_sol

Workflow for preparing a this compound working solution using DMSO.
Protocol 2: Solubilization of this compound using Beta-Cyclodextrin (β-CD)

This method is an excellent alternative when organic solvents must be avoided. It relies on forming an inclusion complex.

  • Prepare β-CD Solution: Prepare a 100 mM solution of β-Cyclodextrin in your desired aqueous buffer. Warming and stirring may be required to fully dissolve the β-CD.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol (e.g., 50 mg/mL).

  • Form the Complex: While vigorously stirring the β-CD solution, add the this compound stock solution dropwise. A 1:1 molar ratio is a good starting point. For example, to make a 1 mM complex solution, add 20 µL of the 50 mg/mL (196.6 mM) ethanolic stock to 3.91 mL of the 100 mM β-CD solution.

  • Incubate and Remove Solvent: Seal the container and stir the mixture at room temperature for several hours (or overnight) to allow for complex formation. If a volatile solvent like ethanol was used, it can be removed by gentle nitrogen stream evaporation or lyophilization.

  • Filter and Use: Filter the final solution through a 0.22 µm filter to remove any uncomplexed, precipitated material. The clear filtrate is your aqueous this compound-CD complex solution, ready for dilution into your assay.

Visualization of Solubilization Mechanisms

The diagram below illustrates the conceptual differences between the three main solubilization strategies.

G cluster_problem The Problem cluster_cosolvent Method 1: Co-Solvency cluster_surfactant Method 2: Surfactant Micelle cluster_cyclo Method 3: Cyclodextrin C1 C C2 C C3 C C4 C C5 C C6 C precipitate This compound (C) Precipitates in Water cosolvent_label DMSO molecules (•) reduce water polarity, keeping this compound dispersed. surfactant_label Hydrophobic tails of Tween® 80 form a core, encapsulating this compound. cyclo_label This compound sits inside the hydrophobic pocket of the cyclodextrin molecule. d1 d2 d3 d4 d5 d6 C_sol_1 C micelle C_sol_2 C cyclo β-CD C_sol_3 C

Conceptual models of this compound solubilization techniques.
Troubleshooting Logic Flowchart

Use this flowchart to diagnose and solve precipitation issues systematically.

G start Precipitation Observed q1 When does it occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time during storage/incubation q1->over_time Over Time q2 Is final co-solvent (e.g., DMSO) concentration < 0.1%? immediately->q2 q3 Is solution stored at a stable temp, protected from light? over_time->q3 sol_low_dmso Increase final DMSO % (if assay allows, max 0.5%) OR Use Surfactant/Cyclodextrin q2->sol_low_dmso Yes sol_high_dmso Improve mixing: - Add dropwise to vortexing buffer - Use stepwise dilution q2->sol_high_dmso No sol_storage Store at constant temp (RT or 37°C) in amber vials. Prepare fresh before use. q3->sol_storage No sol_recheck Re-verify solubility limit under your exact conditions. Consider lowering concentration. q3->sol_recheck Yes

A decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Cannabiorcol Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Cannabiorcol, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound bioanalysis, particularly with LC-MS/MS, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] For lipophilic compounds like many cannabinoids, phospholipids from biological matrices (e.g., plasma, whole blood) are a common cause of ion suppression.[3]

Q2: I am observing significant ion suppression for my this compound analyte. What are the potential causes and solutions?

A2: Significant ion suppression is a frequent issue in cannabinoid bioanalysis. The primary causes include:

  • Inadequate Sample Cleanup: Interfering matrix components are not being effectively removed.

    • Solution: Enhance the sample preparation method. Consider moving from a simple protein precipitation to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

  • Chromatographic Co-elution: Matrix components are eluting at the same time as this compound.

    • Solution: Optimize the chromatographic method. This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column chemistry (e.g., phenyl-hexyl instead of a standard C18) to improve separation.

  • High Matrix Loading: Injecting a large volume of a sample with high matrix content can overwhelm the ion source.

    • Solution: Dilute the final sample extract. While this reduces the on-column concentration of this compound, it can proportionally decrease the concentration of interfering substances, potentially improving the signal-to-noise ratio.

Q3: My this compound peak shape is poor (e.g., broad, tailing, or splitting). What should I investigate?

A3: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much analyte or matrix.

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions: The analyte may be interacting with active sites within the LC system.

    • Solution: Ensure proper pH of the mobile phase and consider using a column with different packing material.

  • Column Degradation: The analytical column may be contaminated or near the end of its lifespan.

    • Solution: Wash the column as per the manufacturer's instructions or replace it. Using a guard column can prolong the life of the analytical column.

Q4: What could be the reasons for low recovery of this compound during sample preparation?

A4: Low recovery suggests that the analyte is being lost during the extraction process. Potential causes include:

  • Inefficient Extraction: The chosen solvent system or pH may not be optimal for this compound.

    • Solution: For LLE, experiment with different organic solvents (e.g., hexane, ethyl acetate). For SPE, ensure the sorbent type and the wash/elution solvents are appropriate for your analyte's polarity.

  • Analyte Instability: this compound may be degrading during sample processing.

    • Solution: Investigate the stability of this compound under different pH, temperature, and light conditions. Ensure samples are processed promptly and stored correctly.

Troubleshooting Guide

Issue: Inconsistent Quantitative Results for this compound

Below is a decision tree to help troubleshoot inconsistent quantitative results, a common symptom of matrix effects.

G A Inconsistent Quantitative Results B Assess Matrix Effect A->B C Matrix Effect > 15%? B->C Post-extraction addition vs. neat solution comparison D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Optimize Chromatography D->E F Use Matrix-Matched Calibrators E->F G Re-validate Method F->G H Problem Resolved G->H J Check Instrument Performance I->J K Check Standard/Sample Integrity J->K Performance OK L Address Instrument Issues J->L Performance Issue K->G Integrity OK M Prepare Fresh Standards/Samples K->M Degradation Suspected L->G M->G G cluster_0 SPE Workflow step1 Step 1: Condition Cartridge Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. step2 Step 2: Load Sample Load 500 µL of pre-treated plasma sample. step1->step2 step3 Step 3: Wash Cartridge Wash with 1 mL of 40% methanol in water to remove polar interferences. step2->step3 step4 Step 4: Elute Analyte Elute this compound with 1 mL of methanol. step3->step4 step5 Step 5: Evaporate and Reconstitute Evaporate the eluate to dryness and reconstitute in mobile phase. step4->step5

References

Technical Support Center: Synthesis and Purification of Novel Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide addresses common challenges in the synthesis and purification of novel cannabinoids, using "Cannabiorcol" as a representative example. As "this compound" is not a widely recognized compound in scientific literature, the data and protocols provided are illustrative and based on general principles of cannabinoid chemistry.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in our multi-step synthesis of a novel cannabinoid. What are the common contributing factors?

Low yields in cannabinoid synthesis can stem from several factors. One common issue is the instability of cannabinoid precursors, which can be sensitive to acidic or basic conditions, as well as oxidation. Protecting group strategies are often crucial for sensitive functional groups throughout the synthesis. Another factor can be incomplete reactions or the formation of side products due to non-optimal reaction conditions (e.g., temperature, reaction time, catalyst choice). Finally, purification steps themselves can lead to significant product loss, especially when dealing with complex mixtures or isomeric products.

Q2: Our final product shows impurities that are difficult to separate by standard column chromatography. What alternative purification techniques can we employ?

When standard silica gel chromatography is insufficient, more advanced techniques are often necessary for purifying cannabinoids. High-performance liquid chromatography (HPLC), particularly preparative HPLC, offers significantly higher resolution and is a common method for isolating pure cannabinoids from complex mixtures. Supercritical fluid chromatography (SFC) is another powerful technique that uses supercritical CO2 as the mobile phase, which can be advantageous for thermally labile compounds and for reducing solvent waste. For separating isomers, chiral chromatography may be required.

Q3: We are observing isomerization of our target cannabinoid during the work-up or purification. How can this be prevented?

Isomerization, particularly the conversion of a desired isomer into a more stable but less active one, is a frequent challenge. This is often catalyzed by residual acids or bases from the reaction. A thorough aqueous work-up to neutralize the reaction mixture is critical. Using a buffered aqueous solution (e.g., a phosphate buffer) can help maintain a stable pH. Additionally, minimizing exposure to heat and light during purification and storage is essential, as these can also promote isomerization.

Q4: What are the key analytical methods for characterizing and confirming the structure of a novel cannabinoid like "this compound"?

A combination of analytical techniques is necessary for unambiguous structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques (like COSY and HMBC), is crucial for determining the connectivity of atoms and the stereochemistry of the molecule. X-ray crystallography provides the most definitive structural information if a suitable crystal can be obtained.

Troubleshooting Guides

Guide 1: Low Yield in Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalyst or reagents.Verify the activity of catalysts and the purity of reagents. Consider using fresh batches.
Non-optimal reaction temperature.Perform a temperature screen to find the optimal reaction temperature.
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of multiple byproducts Reaction conditions are too harsh.Lower the reaction temperature or use a milder catalyst/reagent.
Presence of oxygen or water.Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Product degradation during work-up pH is too acidic or basic.Neutralize the reaction mixture carefully. Use buffered solutions if necessary.
High temperatures during solvent removal.Use a rotary evaporator at a lower temperature and reduced pressure.
Guide 2: Poor Purity after Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of impurities Inappropriate stationary phase.If using silica gel, consider switching to a different stationary phase like alumina, C18-functionalized silica (for reverse-phase), or a chiral stationary phase.
Incorrect mobile phase composition.Optimize the mobile phase system. A gradient elution may provide better separation than an isocratic one.
Product streaking on the column Sample is not fully dissolved or is interacting strongly with the stationary phase.Ensure the sample is fully dissolved in a small amount of the mobile phase before loading. Adding a small amount of a polar solvent like methanol to the loading solvent can sometimes help.
Isomerization on the column Acidic nature of silica gel.Deactivate the silica gel by washing it with a solution of a base (e.g., triethylamine in the mobile phase) before use.

Experimental Protocols

Protocol 1: General Procedure for Cannabinoid Synthesis via Friedel-Crafts Alkylation
  • Step 1: Reaction Setup

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the resorcinol derivative (1 equivalent) and an anhydrous solvent (e.g., dichloromethane).

  • Step 2: Addition of Catalyst and Alkylating Agent

    • The solution is cooled to 0°C in an ice bath.

    • A Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1-0.2 equivalents) is added dropwise.

    • The alkylating agent (e.g., a terpene alcohol, 1-1.2 equivalents) is then added slowly over 30 minutes, maintaining the temperature below 5°C.

  • Step 3: Reaction Monitoring

    • The reaction is allowed to warm to room temperature and stirred for 2-16 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 5: Purification

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Preparative HPLC Purification
  • Instrument: Preparative High-Performance Liquid Chromatography system.

  • Column: A C18 reverse-phase column suitable for preparative scale.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 95% B

    • 25-30 min: 95% B

    • 30-32 min: 95% to 70% B

    • 32-35 min: 70% B

  • Flow Rate: 20 mL/min

  • Detection: UV at 228 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Inject the sample onto the column.

    • Collect fractions based on the chromatogram peaks.

    • Analyze the fractions by analytical HPLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow start Starting Materials (Resorcinol & Terpene) reaction Friedel-Crafts Alkylation start->reaction 1. Catalyst 2. Solvent workup Aqueous Work-up & Extraction reaction->workup Quench purification Column Chromatography workup->purification Crude Product analysis Purity & Structure Analysis (HPLC, NMR) purification->analysis Isolated Fractions final_product Pure 'this compound' analysis->final_product Characterized Product Troubleshooting_Logic problem Low Purity of Final Product check_reaction Analyze Crude Reaction Mixture (LC-MS) problem->check_reaction check_purification Review Purification Protocol problem->check_purification side_products Multiple Side Products Formed check_reaction->side_products If complex incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction If starting material remains coelution Impurities Co-elute check_purification->coelution degradation Degradation on Column check_purification->degradation optimize_reaction Optimize Reaction Conditions (Temp, Time, Catalyst) side_products->optimize_reaction incomplete_reaction->optimize_reaction optimize_purification Change Stationary/Mobile Phase (e.g., Prep-HPLC, SFC) coelution->optimize_purification degradation->optimize_purification

Technical Support Center: Minimizing Cytotoxicity of Cannabiorcol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vitro cytotoxicity data for Cannabiorcol (CBN-C1) is limited in publicly available research. The following troubleshooting guides and FAQs are based on established principles for minimizing cytotoxicity of cannabinoids in general, with specific data drawn from studies on structurally related compounds like Cannabidiol (CBD) and Cannabinol (CBN). Researchers are strongly encouraged to perform initial dose-response experiments to determine the specific cytotoxic profile of this compound in their experimental system.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the common causes?

A1: High concentrations of cannabinoids can induce cytotoxicity. The observed cell death is likely due to the intrinsic bioactivity of this compound, which may trigger apoptotic or necrotic pathways in a dose-dependent manner. Factors influencing this include:

  • Concentration: Exceeding the optimal concentration range for your specific cell line is the most common cause of cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is well below the toxic threshold for your cells (typically <0.1% for DMSO).

  • Compound Stability: Cannabinoids can be unstable and degrade under certain conditions (e.g., exposure to light, high pH), potentially forming more toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cannabinoids.

Q2: How can we determine the optimal non-toxic concentration of this compound for our experiments?

A2: A dose-response experiment is crucial. We recommend performing a cell viability assay (e.g., MTT, MTS, or Real-Time Glow) with a wide range of this compound concentrations. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a non-cytotoxic concentration for your subsequent experiments.

Q3: What are the potential signaling pathways involved in this compound-induced cytotoxicity?

A3: While specific pathways for this compound are still under investigation, research on other cannabinoids suggests the involvement of several key signaling pathways in cytotoxicity. These include the induction of apoptosis through the activation of caspase-3, -8, and -9.[1][2] Additionally, cannabinoid receptors such as GPR55 and TRPV1 have been implicated in the cytotoxic effects of some cannabinoids.[3][4] A recent study on this compound in the context of osteoarthritis identified its interaction with the p38/MSK-1/NF-κB signaling pathway, which is also involved in cell survival and apoptosis.

Troubleshooting Guides

Issue 1: High Levels of Cell Detachment and Apoptosis Observed
Possible Cause Troubleshooting Step
This compound concentration is too high.Perform a dose-response curve to determine the IC50. Start with a lower concentration range based on data from related compounds (see Table 1).
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration in the media is below 0.1%. Run a solvent-only control to assess its effect on cell viability.
Cell line is highly sensitive.Consider using a less sensitive cell line if appropriate for your research question. Alternatively, shorten the incubation time with this compound.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Troubleshooting Step
Inconsistent this compound stock solution.Prepare fresh stock solutions regularly and store them protected from light at -20°C or below. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
This compound precipitation in media.Ensure complete dissolution of this compound in the solvent before diluting in culture media. Visually inspect the media for any precipitate after adding the compound.
Variability in cell seeding density.Maintain consistent cell seeding densities across all experiments, as this can influence the cellular response to cytotoxic agents.

Quantitative Data

Table 1: IC50 Values of Related Cannabinoids in Various Cell Lines

Disclaimer: This data is for related cannabinoids and should be used as a general reference for designing initial dose-response experiments for this compound.

CannabinoidCell LineIncubation Time (h)IC50 (µM)Reference
CBDGlioblastoma (LN229)248.9[5]
CBDGlioblastoma (LN18)249.185
CBDGlioblastoma (MO3.13)2412.418
CBDHuman Sertoli Cells48~15
CBDOvarian Cancer (Caov-3)4822.9
CBNOvarian Cancer (Caov-3)48~22.7 (at 50µM)
CBGGlioblastoma Stem CellsNot SpecifiedVaries

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release in the collected supernatants.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis stock This compound Stock (in DMSO) dilution Serial Dilution in Culture Medium stock->dilution cells Cell Seeding (96-well plate) treatment Cell Treatment (24-72h incubation) cells->treatment dilution->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh facs Annexin V/PI Staining (Flow Cytometry) treatment->facs viability Cell Viability (%) mtt->viability ldh->viability facs->viability ic50 IC50 Calculation viability->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_receptors Potential Receptors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound gpr55 GPR55 This compound->gpr55 ? trpv1 TRPV1 This compound->trpv1 ? p38 p38 MAPK This compound->p38 caspase9 Caspase-9 gpr55->caspase9 caspase8 Caspase-8 trpv1->caspase8 nfkb NF-κB p38->nfkb apoptosis Apoptosis nfkb->apoptosis inhibition/activation context dependent caspase3 Caspase-3 caspase9->caspase3 caspase8->caspase3 caspase3->apoptosis

Caption: Potential signaling pathways in this compound-induced cytotoxicity.

References

Validation & Comparative

Cannabiorcol vs. Cannabidiol: A Comparative Analysis of Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the current scientific evidence on the anti-inflammatory effects of Cannabiorcol (CBO) and Cannabidiol (CBD), tailored for researchers, scientists, and drug development professionals.

While Cannabidiol (CBD) has been extensively studied for its therapeutic properties, including its well-documented anti-inflammatory effects, the lesser-known cannabinoid, this compound (CBO), is emerging as a compound of interest. This guide provides a comprehensive comparison of the anti-inflammatory mechanisms and efficacy of CBO and CBD, based on available experimental data.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the key findings from preclinical studies, offering a quantitative comparison of the anti-inflammatory effects of this compound and CBD. It is important to note that research on this compound is in its nascent stages, with a recent 2024 study providing the first significant insights into its anti-inflammatory potential.

ParameterThis compound (CBO)Cannabidiol (CBD)Source
Mechanism of Action Inhibition of p38/MSK-1/NF-κB signaling pathway.[1]Inhibition of NF-κB and MAPK pathways, activation of 15-lipoxygenase (15-LOX), and interaction with various receptors (e.g., CB2, TRPV1, PPARγ).[2][3][4]
Key Molecular Targets p38, MSK-1, NF-κB p65.NF-κB, IκB, p38 MAPK, 15-LOX, CB2 receptor, TRPV1, PPARγ.
In Vitro Effects - Inhibition of IL-1β-induced MMP-1, MMP-3, and MMP-13 expression in SW1353 human chondrosarcoma cells.- Reduction of IL-1β-induced phosphorylation of p38 and p65.- Dose-dependent reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) in various cell types.- Inhibition of LPS-induced NF-κB activation and IκB degradation.- Activation of 15-LOX leading to the production of anti-inflammatory specialized pro-resolving mediators (SPMs).
In Vivo Efficacy - Amelioration of monoiodoacetate-induced osteoarthritis in a rat model.- Reduction of MMP expression in osteoarthritic cartilage.- Consistent reduction in the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) in various animal models of inflammation.- Reduction of joint swelling in animal models of arthritis.
Receptor Interaction Independent of cannabinoid receptors and transient receptor potential vanilloids.Primarily acts independently of CB1 receptors, with some effects mediated through CB2 receptors. Also interacts with TRPV1 and PPARγ receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways for this compound and a representative pathway for CBD, as well as a typical experimental workflow for evaluating their anti-inflammatory effects.

CBO_Signaling_Pathway CBO This compound (CBO) p38 p38 MAPK CBO->p38 inhibits MSK1 MSK-1 p38->MSK1 NFkB NF-κB (p65) MSK1->NFkB MMPs MMP-1, MMP-3, MMP-13 (Matrix Metalloproteinases) NFkB->MMPs upregulates Inflammation Inflammation & Cartilage Degradation MMPs->Inflammation CBD_Signaling_Pathway CBD Cannabidiol (CBD) IKK IKK Complex CBD->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., SW1353, Macrophages) Stimulation Inflammatory Stimulus (e.g., IL-1β, LPS) Cell_Culture->Stimulation Treatment Cannabinoid Treatment (CBO or CBD) Stimulation->Treatment Analysis Analysis (Western Blot, ELISA, RT-PCR) Treatment->Analysis Animal_Model Animal Model of Inflammation (e.g., MIA-induced OA) Cannabinoid_Admin Cannabinoid Administration Animal_Model->Cannabinoid_Admin Tissue_Collection Tissue Collection (e.g., Cartilage) Cannabinoid_Admin->Tissue_Collection Histo_Analysis Histological & Molecular Analysis Tissue_Collection->Histo_Analysis

References

A Comparative Analysis of Cannabiorcol and Other Minor Cannabinoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the pharmacological properties, experimental data, and signaling pathways of emerging cannabinoids.

Executive Summary

The therapeutic potential of Cannabis sativa has largely been attributed to its two major constituents: Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, the cannabis plant produces a vast arsenal of over 120 other "minor" or "rare" cannabinoids, which are gaining significant attention for their unique pharmacological profiles and potential therapeutic applications.[1][2] This guide provides a comparative analysis of a lesser-known minor cannabinoid, Cannabiorcol (CBN-C1), alongside other more extensively studied minor cannabinoids, including Cannabinol (CBN), Cannabigerol (CBG), Cannabichromene (CBC), Tetrahydrocannabivarin (THCV), and Cannabidivarin (CBDV).

It is critical to note that scientific research on this compound is currently in its infancy. While its existence and synthesis have been documented, there is a significant lack of publicly available quantitative data on its biological activity and specific signaling pathways.[3] Therefore, this guide will present the limited information available for this compound and provide a more detailed, data-driven comparison of the other aforementioned minor cannabinoids. The experimental protocols and signaling pathways described are based on established methodologies in cannabinoid research and the known mechanisms of these better-characterized compounds.

Comparative Analysis of Minor Cannabinoids

The pharmacological effects of cannabinoids are primarily mediated through their interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, as well as other targets such as transient receptor potential (TRP) channels.[1][2] The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of several minor cannabinoids.

Cannabinoid Receptor Binding Affinities

The binding affinity of a cannabinoid to CB1 and CB2 receptors is a key determinant of its pharmacological effects. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

CannabinoidReceptorKi (nM)Species
Δ⁹-THC CB125.1Human
CB235.2Human
CBN CB1~10 times lower affinity than Δ⁹-THC-
CBG CB1Weak Partial Agonist-
CB2Weak Partial Agonist-
CBC CB1Low Affinity-
CB2Low Affinity-
Δ⁹-THCV CB1434 (IC50)-
CBDV CB1No significant activation-
This compound (CBN-C1) CB1Data Not Available-
CB2Data Not Available-

Note: Data for some minor cannabinoids is qualitative or presented as relative affinity. The affinity of CBN for CB1 receptors is reported to be about 10 times lower than that of Δ⁹-THC. Δ⁹-THCV has been shown to act as a CB1 antagonist with a half-maximal inhibitory concentration (IC50) of 434 nM.

Functional Activity at Cannabinoid and TRP Receptors

Beyond binding, the functional activity of a cannabinoid at a receptor (i.e., whether it acts as an agonist, antagonist, or modulator) is crucial. This is often quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CannabinoidTargetFunctional ActivityEC50 / IC50 (µM)
Δ⁹-THC CB1Partial Agonist-
CB2Partial Agonist-
CBN CB1Agonist (less effective than Δ⁹-THC)-
CBG TRPA1AgonistMore potent than mustard oil
TRPV1Agonist-
TRPV2Agonist-
CBC TRPA1AgonistMore potent than mustard oil
Δ⁹-THCV CB1Antagonist0.434
CBDV TRPV1Agonist-
TRPA1AgonistMore potent than mustard oil
Cannabidiorcol (CBD-C1) TRPV2Agonist3.7 (rat)
This compound (CBN-C1) -Data Not Available-

Note: Many minor cannabinoids exhibit activity at TRP channels, often with greater potency than the standard activators. Cannabidiorcol (CBD-C1), a structural analog of this compound, is an agonist of the TRPV2 channel with an EC50 of 3.7 µM in rats. It is plausible that this compound may also interact with TRP channels, but experimental data is needed for confirmation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of cannabinoids. These protocols are generalized and would be applicable for the future study of this compound.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound for cannabinoid receptors.

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to CB1 or CB2 receptors expressed in cell membranes. The displacement of the radioligand by increasing concentrations of the test compound is measured to determine the test compound's inhibitory constant (Ki).

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared and stored at -80°C.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4) is prepared.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains:

    • Cell membrane preparation (e.g., 10-20 µg protein).

    • Radiolabeled ligand (e.g., [³H]CP-55,940 at a concentration near its Kd).

    • Varying concentrations of the unlabeled test compound (e.g., this compound) or vehicle.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay determines whether a cannabinoid acts as an agonist or antagonist at G-protein coupled receptors like CB1 and CB2, which are known to inhibit adenylyl cyclase.

Principle: CB1 and CB2 receptors are coupled to the inhibitory G-protein (Gi/o). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the level of cAMP produced in response to the test compound.

Methodology:

  • Cell Culture: Cells expressing CB1 or CB2 receptors are cultured and prepared for the assay.

  • Treatment: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.

  • Stimulation: Adenylyl cyclase is stimulated using forskolin, a direct activator of the enzyme.

  • Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration of the test compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined. For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to reverse the agonist-induced inhibition is measured.

TRP Channel Activation Assay (Calcium Influx Assay)

This assay is used to determine if a cannabinoid can activate TRP channels, which are non-selective cation channels.

Principle: Activation of TRP channels leads to an influx of calcium ions (Ca²⁺) into the cell. This assay uses a fluorescent Ca²⁺ indicator that increases in fluorescence intensity upon binding to Ca²⁺, allowing for the measurement of channel activation.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the TRP channel of interest (e.g., TRPV1, TRPV2, TRPA1) are cultured on microplates and loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates Ca²⁺ influx and channel activation.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal fluorescence response (EC50) is calculated to determine its potency as a TRP channel agonist.

Signaling Pathways and Visualizations

The interaction of cannabinoids with their receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways associated with CB1/CB2 receptors and TRP channels, which are likely targets for this compound and other minor cannabinoids.

Cannabinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cannabinoid Cannabinoid CB1/CB2_Receptor CB1/CB2 Receptor Cannabinoid->CB1/CB2_Receptor Gi/o Gi/o CB1/CB2_Receptor->Gi/o AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Gi/o->AC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Gi/o->MAPK_Pathway PKA PKA cAMP->PKA Cellular_Response Modulation of Neurotransmitter Release, Gene Expression PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: CB1/CB2 receptor signaling cascade.

TRP_Channel_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cannabinoid Cannabinoid TRP_Channel TRP Channel (e.g., TRPV1, TRPV2, TRPA1) Cannabinoid->TRP_Channel Ca2+_Influx Ca²⁺ Influx TRP_Channel->Ca2+_Influx Activation Downstream_Signaling Downstream Signaling (e.g., Calmodulin, PKC) Ca2+_Influx->Downstream_Signaling Cellular_Response Pain Modulation, Inflammation Downstream_Signaling->Cellular_Response

Caption: TRP channel activation by cannabinoids.

Experimental_Workflow_Receptor_Binding Start Start Membrane_Prep Prepare Cell Membranes with CB1/CB2 Receptors Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (Cannabinoid) Membrane_Prep->Assay_Setup Incubation Incubate at 30°C for 60-90 min Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Quantification->Data_Analysis End End Data_Analysis->End

References

Validating Cannabiorcol's Therapeutic Potential: A Comparative Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabiorcol (CBN-C1) is a lesser-known phytocannabinoid with a structural resemblance to more extensively studied cannabinoids like Cannabinol (CBN) and Cannabidiol (CBD).[1] While direct experimental data on this compound is scarce, its structural similarity provides a basis for hypothesizing its potential therapeutic targets and devising a strategy for their validation. This guide offers a comparative framework for researchers, outlining potential therapeutic targets for this compound by drawing parallels with CBN and CBD, and provides detailed experimental protocols for target validation.

The primary challenge in this compound research is the nascent stage of its investigation.[1] However, by leveraging the wealth of knowledge on related cannabinoids, we can infer potential mechanisms of action and design robust experimental workflows to elucidate its pharmacological profile. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this compound.

Comparative Analysis of Cannabinoid Therapeutic Targets

The primary therapeutic targets of cannabinoids are the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[2][3] Additionally, several cannabinoids interact with other receptor systems, including the transient receptor potential (TRP) channels.[4] Given this compound's structural relation to CBN, it is plausible that it shares some of these targets.

Therapeutic TargetCannabinol (CBN) - Known InteractionsCannabidiol (CBD) - Known InteractionsThis compound (CBN-C1) - Hypothesized Interactions
CB1 Receptor Low affinity, approximately 10 times lower than Δ⁹-THC.Acts as a negative allosteric modulator.Potential for low-affinity binding or allosteric modulation.
CB2 Receptor Preferential binding compared to CB1; acts as an agonist. Potency is debated, with some studies suggesting it is 2-4 times lower than Δ⁹-THC.Limited direct effects, may act via indirect mechanisms.Potential for preferential binding and agonistic activity, similar to CBN.
TRPV2 Channel Agonistic activity.Potent activator.Likely to exhibit agonistic activity due to structural similarities with other activating cannabinoids.
Other TRP Channels Agonist at TRPV1, TRPV3, and TRPV4; antagonist at TRPM8.Activates TRPV1 and other TRP channels.Potential for broad-spectrum activity at various TRP channels.

Experimental Protocols for Target Validation

Validating the interaction of this compound with its hypothesized targets requires a suite of in vitro experiments. The following protocols are standard in cannabinoid research and can be adapted for the study of this compound.

Cannabinoid Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

Methodology: Radioligand Displacement Assay

  • Membrane Preparation:

    • Culture cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cell lines).

    • Harvest the cells and prepare membrane fractions through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of unlabeled this compound.

    • Incubate the mixture at 30°C for 60-90 minutes to allow for competitive binding.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine binding affinity.

Functional Activity at Cannabinoid Receptors

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors.

Methodology: cAMP Accumulation Assay

  • Cell Culture and Treatment:

    • Use cells expressing CB1 or CB2 receptors.

    • Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Treat the cells with varying concentrations of this compound.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or TR-FRET-based).

  • Data Analysis:

    • An agonist will inhibit forskolin-induced cAMP accumulation.

    • An antagonist will block the effect of a known CB1/CB2 agonist.

    • An inverse agonist will decrease the basal level of cAMP.

    • Plot the concentration-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Activity at TRPV Channels

Objective: To assess the ability of this compound to activate or modulate TRPV channels.

Methodology: Calcium Imaging Assay

  • Cell Culture and Loading:

    • Culture cells expressing the TRPV channel of interest (e.g., TRPV2).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the cells.

    • Apply varying concentrations of this compound and monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope or plate reader.

    • Use a known TRPV agonist (e.g., capsaicin for TRPV1) as a positive control.

  • Data Analysis:

    • An increase in fluorescence indicates channel activation and calcium influx.

    • Quantify the response to determine the EC₅₀ of this compound.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for cannabinoid receptor activation and a hypothetical workflow for validating this compound's therapeutic targets.

G cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gαi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cannabinoid Cannabinoid (e.g., this compound) Cannabinoid->CB1_CB2 Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Regulation) PKA->Downstream Phosphorylates

Caption: Canonical Gαi/o-coupled cannabinoid receptor signaling pathway.

G cluster_invitro In Vitro Validation Binding_Assay Radioligand Binding Assay (CB1 & CB2) Affinity Binding Affinity (Ki) Binding_Assay->Affinity Functional_Assay cAMP Functional Assay (CB1 & CB2) Efficacy Functional Activity (Agonist/Antagonist) Functional_Assay->Efficacy TRPV_Assay Calcium Imaging Assay (TRPV Channels) TRPV_Activity TRPV Channel Activation (EC50) TRPV_Assay->TRPV_Activity This compound This compound (CBN-C1) This compound->Binding_Assay This compound->Functional_Assay This compound->TRPV_Assay Target_Profile Therapeutic Target Profile Affinity->Target_Profile Efficacy->Target_Profile TRPV_Activity->Target_Profile

Caption: Experimental workflow for validating this compound's therapeutic targets.

Conclusion

While this compound remains a frontier in cannabinoid research, a systematic approach based on the pharmacology of structurally related compounds can pave the way for its therapeutic development. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to begin the critical work of validating this compound's therapeutic targets. Through rigorous in vitro analysis, the scientific community can begin to build a comprehensive understanding of this novel phytocannabinoid and its potential contributions to medicine.

References

A Preclinical Assessment of Cannabiorcol's Efficacy in Osteoarthritis Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data suggests Cannabiorcol, a lesser-known phytocannabinoid, demonstrates notable efficacy in mitigating key markers of osteoarthritis in a rat model. This comparison guide provides an objective analysis of this compound's performance against established first-line treatments for osteoarthritis, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and intra-articular corticosteroids, supported by available experimental data.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols and signaling pathways associated with these treatments. All quantitative data has been summarized in structured tables for ease of comparison, and relevant biological pathways and experimental workflows are illustrated using Graphviz diagrams.

Comparative Efficacy of Osteoarthritis Treatments

The following tables summarize the available quantitative data for this compound and standard osteoarthritis therapies. It is critical to note that the data for this compound is derived from a preclinical animal model, while the data for standard treatments is from human clinical trials. Direct comparison of efficacy should be approached with this significant distinction in mind.

Table 1: In Vitro Efficacy - Inhibition of Matrix Metalloproteinases (MMPs)
TreatmentTargetModelKey Findings
This compound MMP-1, MMP-3, MMP-13IL-1β-stimulated primary human chondrocytesDose-dependent reduction in the expression of MMP-1, MMP-3, and MMP-13.[1]
NSAIDs (e.g., Naproxen, Celecoxib) Not applicablePrimarily act on cyclooxygenase (COX) enzymes, not directly on MMPs in standard assays.-
Corticosteroids (e.g., Methylprednisolone) Not applicablePrimarily act on glucocorticoid receptors to suppress inflammation, indirect effects on MMPs.-
Table 2: In Vivo/Clinical Efficacy - Pain and Function
TreatmentStudy PopulationPrimary Outcome MeasureEfficacy Results
This compound Monoiodoacetate-induced osteoarthritis in ratsPain-related behaviorAmeliorated OA traits in rats.[1]
Naproxen Human knee osteoarthritis patientsWOMAC Pain Subscale (100mm VAS)Mean change from baseline: -16.6 mm (38% reduction).[2]
Celecoxib Human knee osteoarthritis patientsPain on Visual Analogue Scale (VAS)Mean change from baseline: -39.5 mm to -42.6 mm.[3][4]
Intra-articular Triamcinolone Acetonide Human knee osteoarthritis patientsWOMAC Pain Subscale (0-20 scale)No significant difference from saline placebo at 2 years.
Intra-articular Methylprednisolone Human knee osteoarthritis patientsWOMAC Pain ScoreStatistically significant reduction at 4, 12, and 24 weeks.
Intra-articular Methylprednisolone Human knee osteoarthritis patientsVisual Analog Scale (VAS)Mean score decreased from 9.37 to lower values over 24 weeks.

Signaling Pathways and Mechanisms of Action

This compound

Recent preclinical research indicates that this compound exerts its anti-osteoarthritic effects by inhibiting the p38/MSK-1/NF-κB signaling pathway. This pathway is crucial in the inflammatory cascade that leads to the upregulation of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of cartilage in osteoarthritis. By targeting this pathway, this compound reduces the expression of MMPs, thus potentially protecting cartilage from breakdown.

G IL-1β IL-1β p38 MAPK p38 MAPK IL-1β->p38 MAPK MSK-1 MSK-1 p38 MAPK->MSK-1 NF-κB (p65) NF-κB (p65) MSK-1->NF-κB (p65) MMPs MMPs NF-κB (p65)->MMPs Cartilage Degradation Cartilage Degradation MMPs->Cartilage Degradation This compound This compound This compound->p38 MAPK This compound->NF-κB (p65) G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain NSAIDs NSAIDs NSAIDs->COX-1 & COX-2 G cluster_0 In Vivo Experiment MIA Injection MIA Injection OA Induction OA Induction MIA Injection->OA Induction This compound Treatment This compound Treatment OA Induction->this compound Treatment Behavioral Assessment Behavioral Assessment This compound Treatment->Behavioral Assessment Tissue Analysis Tissue Analysis This compound Treatment->Tissue Analysis

References

A Comparative Guide to the Reproducibility of Cannabinoid Bioactivity Studies: Featuring Cannabiorcol, CBD, and CBN

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reproducibility of bioactivity studies is a cornerstone of scientific advancement, particularly in the rapidly evolving field of cannabinoid research. While numerous phytocannabinoids have been identified, the depth of scientific investigation varies significantly among them. This guide focuses on the bioactivity of Cannabiorcol (CBN-C1), a lesser-known cannabinoid, by drawing comparisons with its more extensively studied structural relatives, Cannabidiol (CBD) and Cannabinol (CBN). Due to the limited availability of comprehensive bioactivity studies specifically on this compound, this guide will leverage the wealth of data on CBD and CBN to establish a framework for assessing reproducibility. By examining the experimental protocols, quantitative data, and reported signaling pathways of these well-documented cannabinoids, we can create a benchmark for the future evaluation of emerging cannabinoids like this compound.

This compound is structurally similar to other known phytocannabinoids, but detailed bioactivity data in the public domain is scarce[1]. In contrast, CBD and CBN have been the subject of numerous studies, revealing a wide range of biological effects and mechanisms of action. This comparative approach will highlight the methodologies and data required to robustly assess the bioactivity of novel compounds and discuss the factors that influence the reproducibility of such studies.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize key quantitative data from bioactivity studies on CBD and CBN. This data provides a basis for comparing the potency and efficacy of these cannabinoids across different biological assays.

Table 1: Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki)Study Type
CBNCB110-fold lower than Δ9-THCBiochemical Assay[2]
CBNCB22-4 times lower than Δ9-THCBiochemical Assay[2]
CBDCB1Negative Allosteric ModulatorPharmacological Assay[3]
CBDCB2Weak Agonist/AntagonistPharmacological Assay[4]
CBDGPR55AntagonistGTPγS Assay
CBDTRPV1AgonistCa2+ Influx Assay

Table 2: Anti-inflammatory Activity

CompoundModelKey FindingQuantitative Data
CBDLPS-treated THP-1 cellsReduction of inflammatory cytokinesDecreased TNF-α, IL-6, and IL-8
CBDAnimal model of colitisInhibition of NF-κB pathwayReduced expression of IL-1β
CBDIn vivo (LPS-induced)Activation of A2A receptorDecrease in serum TNFα, IL-6

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility of bioactivity studies. Below are methodologies commonly employed in cannabinoid research.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a cannabinoid for its molecular targets.

  • Objective: To quantify the binding affinity (Ki) of a ligand (e.g., cannabinoid) to a specific receptor (e.g., CB1, CB2).

  • General Protocol:

    • Membrane Preparation: Membranes from cells overexpressing the receptor of interest are prepared.

    • Competitive Binding: A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, CBD, CBN).

    • Separation: Bound and unbound radioligand are separated via filtration.

    • Quantification: The amount of bound radioligand is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the Ki value.

Cell-Based Functional Assays

These assays assess the functional consequences of cannabinoid-receptor interaction.

  • Objective: To determine if a cannabinoid acts as an agonist, antagonist, or allosteric modulator at a specific receptor.

  • Example: cAMP Assay for GPCRs (e.g., CB1, CB2)

    • Cell Culture: Cells expressing the receptor of interest are cultured.

    • Treatment: Cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to induce cAMP production.

    • Cannabinoid Application: Cells are co-treated with the test cannabinoid at various concentrations.

    • cAMP Measurement: Intracellular cAMP levels are measured using techniques like ELISA or FRET-based biosensors.

    • Analysis: A decrease in cAMP levels in the presence of the cannabinoid indicates agonism at Gi/o-coupled receptors like CB1 and CB2.

In Vivo Models of Inflammation

Animal models are crucial for evaluating the physiological effects of cannabinoids.

  • Objective: To assess the anti-inflammatory properties of a cannabinoid in a living organism.

  • Example: Lipopolysaccharide (LPS)-Induced Inflammation Model

    • Animal Subjects: Typically mice or rats.

    • Treatment: Animals are administered the test cannabinoid or a vehicle control.

    • Induction of Inflammation: Animals are injected with LPS, a component of bacterial cell walls that induces a strong inflammatory response.

    • Sample Collection: Blood and tissue samples are collected at specific time points after LPS injection.

    • Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are quantified using ELISA or multiplex assays.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by cannabinoids is key to elucidating their mechanism of action.

Cannabinoid Receptor Signaling

The canonical signaling pathway for cannabinoid receptors (CB1 and CB2) involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This activation can also lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid_Receptor_Signaling Cannabinoid Cannabinoid (e.g., CBN, CBD) CBR CB1/CB2 Receptor Cannabinoid->CBR Binds to G_protein Gi/o Protein CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., reduced inflammation, neurotransmitter release) cAMP->Cellular_Response Leads to MAPK->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Canonical signaling pathway of cannabinoid receptors (CB1/CB2).

Experimental Workflow for Bioactivity Screening

A typical workflow for screening the bioactivity of a novel cannabinoid like this compound would involve a tiered approach, from in vitro assays to in vivo models.

Bioactivity_Screening_Workflow Start Compound Isolation (e.g., this compound) Binding_Assay In Vitro: Receptor Binding Assays (CB1, CB2, TRPV1, etc.) Start->Binding_Assay Functional_Assay In Vitro: Cell-Based Functional Assays (cAMP, Ca2+ influx) Binding_Assay->Functional_Assay ADME In Vitro: ADME/Tox Screening Functional_Assay->ADME In_Vivo In Vivo: Animal Models of Disease (e.g., inflammation, pain) ADME->In_Vivo PK_PD In Vivo: Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: A generalized workflow for cannabinoid bioactivity screening.

Conclusion

The reproducibility of bioactivity studies for cannabinoids like this compound is contingent on the availability of detailed, transparent, and standardized experimental data. While direct studies on this compound are limited, the extensive research on CBD and CBN provides a valuable roadmap for future investigations. By adopting rigorous and well-documented protocols for receptor binding, functional assays, and in vivo models, the scientific community can build a reliable and comparable body of evidence for the therapeutic potential of all phytocannabinoids. This guide serves as a foundational resource for researchers, encouraging a systematic approach to cannabinoid bioactivity assessment that will ultimately enhance the reproducibility and translational potential of these studies.

References

A Head-to-Head Comparison of Cannabigerol (CBG) and the Enigmatic Cannabiorcol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly expanding landscape of cannabinoid research, Cannabigerol (CBG) has emerged as a focal point of scientific inquiry, distinct from the more extensively studied THC and CBD. Its non-psychotropic nature and multifaceted pharmacology position it as a promising candidate for therapeutic development. In contrast, Cannabiorcol, also known as Cannabinol C1 (CBN-C1), remains a largely enigmatic entity within the cannabinoid family. While structurally related to other phytocannabinoids, a significant dearth of experimental data shrouds its biological activity and potential applications.

This guide provides a comprehensive, data-driven comparison of CBG and this compound, acknowledging the profound disparity in the current body of research. The information presented for CBG is supported by numerous preclinical studies, whereas the details regarding this compound are based on limited and, in some cases, speculative findings. This comparison aims to equip researchers and drug development professionals with a clear understanding of the known properties of CBG and to highlight the significant knowledge gaps surrounding this compound, thereby underscoring areas ripe for future investigation.

Quantitative Data Presentation

The following tables summarize the available quantitative and qualitative data for Cannabigerol and this compound.

Table 1: Pharmacological Profile of Cannabigerol (CBG)
Target Receptor/EnzymeActivityQuantitative Data (Ki, EC₅₀, IC₅₀)Potential Therapeutic Effects
Cannabinoid Receptors
CB₁ ReceptorWeak Partial Agonist/AntagonistKi: 380–2,600 nM[1]Modulation of the endocannabinoid system
CB₂ ReceptorWeak Partial AgonistKi: 153–3,460 nM[1]Anti-inflammatory, Immunomodulatory
Transient Receptor Potential (TRP) Channels
TRPA1AgonistEC₅₀: 700 nM[1]Pain modulation
TRPV1Weak AgonistEC₅₀: 1,300 nM[1]Pain modulation, Anti-inflammatory
TRPV2Weak AgonistEC₅₀: 1,720 nM[1]
TRPV3Weak AgonistEC₅₀: 1,000 nM
TRPV4Weak AgonistEC₅₀: 5,100 nM
TRPM8AntagonistIC₅₀: 160 nMAnalgesic
Other Receptors
α₂-AdrenoceptorPotent AgonistEC₅₀: 0.2–72.8 nMNeuroprotection, Sedation, Hypotension
5-HT₁A ReceptorAntagonistKi: 51.9 nMAnxiolytic, Antidepressant
Enzymes
Anandamide (AEA) Cellular UptakeInhibitorModulation of endocannabinoid tone
Other
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Weak AgonistEC₅₀: 1,270–15,700 nMAnti-inflammatory, Metabolic regulation
Table 2: Pharmacological Profile of this compound (CBN-C1)

Note: The following information is based on very limited and, in some cases, speculative research. Further investigation is required to validate these preliminary findings.

Target Receptor/EnzymePostulated ActivityQuantitative DataPotential Therapeutic Effects
CB₁/CB₂ ReceptorsPotential InteractionNo experimental data availableInferred from structural similarity to CBN
TRPV2AgonistNo experimental data availableAnti-inflammatory
AromatasePotential Inhibition*No experimental data availableAnti-estrogenic effects

*Note: This potential activity is attributed to "cannabidiorcol (CBD-C1)" in some literature, and it is unclear if this is synonymous with this compound (CBN-C1).

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate some of the key signaling pathways associated with Cannabigerol's mechanism of action and a typical experimental workflow for cannabinoid characterization.

CBG_Signaling_Pathways cluster_cbg Cannabigerol (CBG) cluster_receptors Receptors cluster_effects Downstream Effects CBG CBG CB1 CB₁ CBG->CB1 Weak Partial Agonist/ Antagonist CB2 CB₂ CBG->CB2 Weak Partial Agonist TRPV1 TRPV1 CBG->TRPV1 Agonist TRPM8 TRPM8 CBG->TRPM8 Antagonist Alpha2AR α₂-AR CBG->Alpha2AR Potent Agonist HT1A 5-HT₁A CBG->HT1A Antagonist ECS_Modulation Modulation of Endocannabinoid System CB1->ECS_Modulation Inflammation_Reduction Reduced Inflammation CB2->Inflammation_Reduction Pain_Modulation Pain Modulation TRPV1->Pain_Modulation TRPM8->Pain_Modulation Neurotransmission_Modulation Modulation of Neurotransmission Alpha2AR->Neurotransmission_Modulation HT1A->Neurotransmission_Modulation

Caption: Simplified signaling pathways of Cannabigerol (CBG).

Cannabinoid_Characterization_Workflow start Test Compound (e.g., CBG) receptor_binding Receptor Binding Assays (e.g., Radioligand Displacement) start->receptor_binding functional_assays Functional Assays (cAMP, Ca²⁺ influx, etc.) receptor_binding->functional_assays in_vitro_models In Vitro Cell-Based Models (e.g., inflammation, neuroprotection) functional_assays->in_vitro_models in_vivo_models In Vivo Animal Models (e.g., pain, anxiety) in_vitro_models->in_vivo_models data_analysis Data Analysis & Pharmacological Profile in_vivo_models->data_analysis

Caption: General experimental workflow for cannabinoid characterization.

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following protocols are representative of the methodologies used to characterize cannabinoids like CBG.

Competitive Radioligand Binding Assay for CB₁ and CB₂ Receptors

This assay determines the binding affinity (Ki) of a test compound for cannabinoid receptors.

  • Materials:

    • Cell membranes expressing human CB₁ or CB₂ receptors.

    • Radioligand (e.g., [³H]CP-55,940).

    • Test compound (e.g., CBG).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the Ki value.

cAMP Accumulation Assay for Functional Activity at CB₁/CB₂ Receptors

This assay determines whether a compound acts as an agonist or antagonist at G-protein coupled receptors like CB₁ and CB₂.

  • Materials:

    • Cells expressing CB₁ or CB₂ receptors.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • cAMP assay kit (e.g., HTRF-based).

  • Procedure:

    • Culture the cells in a suitable format (e.g., 96-well plate).

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi-coupled CB₁/CB₂ receptors. An increase or no change in the presence of a known agonist indicates antagonist activity.

Calcium Influx Assay for TRP Channel Activity

This assay measures the ability of a compound to activate or inhibit TRP channels, which are ion channels.

  • Materials:

    • Cells expressing the TRP channel of interest (e.g., TRPV1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound.

    • A known TRP channel agonist (e.g., capsaicin for TRPV1).

    • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add the test compound to the cells and measure changes in intracellular calcium levels by monitoring fluorescence.

    • An increase in fluorescence indicates channel activation (agonism).

    • To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced calcium influx.

Conclusion

The comparative analysis of Cannabigerol and this compound reveals a stark contrast in our current scientific understanding. CBG has a well-defined pharmacological profile, with demonstrated interactions across a range of molecular targets that translate into a variety of potential therapeutic effects, including anti-inflammatory, neuroprotective, and analgesic properties. The wealth of preclinical data provides a solid foundation for its continued investigation and development as a therapeutic agent.

Conversely, this compound remains a frontier in cannabinoid research. The limited and sometimes ambiguous information available suggests it may share some characteristics with other cannabinoids, but a comprehensive understanding of its pharmacology is non-existent. The lack of experimental data, from basic receptor binding affinities to in vivo effects, represents a significant gap in the field. For researchers and drug development professionals, this compound presents an opportunity for novel discovery. Elucidating its pharmacological profile through systematic investigation, utilizing the types of experimental protocols outlined in this guide, is a necessary next step to determine if it holds any therapeutic promise or if it will remain a minor, enigmatic component of the vast cannabinoid family.

References

Orthogonal Assays to Validate the Mechanism of Cannabiorcol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays essential for validating the mechanism of action of Cannabiorcol, a phytocannabinoid structurally similar to other known cannabinoids. The primary hypothesis is that this compound exerts its effects through the modulation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). To rigorously test this hypothesis, a multi-faceted approach employing assays that independently interrogate different stages of the GPCR signaling cascade is recommended. This guide details the experimental protocols for key assays, presents data in a comparative format, and includes visualizations of the underlying signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound

Cannabinoids typically mediate their effects by binding to CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The dissociated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels. Furthermore, activated GPCRs can trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

This compound Signaling Pathway cluster_membrane Plasma Membrane CB1/CB2 CB1/CB2 Receptor Gi/o Gi/o Protein CB1/CB2->Gi/o Activates β-arrestin β-arrestin CB1/CB2->β-arrestin Recruits This compound This compound This compound->CB1/CB2 Binds to Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases MAPK/ERK MAPK/ERK β-arrestin->MAPK/ERK Activates Internalization Internalization β-arrestin->Internalization Promotes

Proposed signaling pathway of this compound.

Orthogonal Assay Workflow

To validate this proposed mechanism, a tiered approach of orthogonal assays is recommended. This workflow starts with confirming direct binding to the target receptors and progressively moves to functional readouts of downstream signaling events.

Orthogonal Assay Workflow Binding_Assay 1. Binding Assays (Radioligand Displacement) G_Protein_Activation 2. G-Protein Activation Assays (GTPγS) Binding_Assay->G_Protein_Activation Confirms functional coupling Second_Messenger 3. Second Messenger Assays (cAMP) G_Protein_Activation->Second_Messenger Measures downstream effect Beta_Arrestin 4. β-Arrestin Recruitment Assays Second_Messenger->Beta_Arrestin Investigates G-protein independent signaling Internalization 5. Receptor Internalization Assays Beta_Arrestin->Internalization Assesses receptor desensitization Logical Relationship of Assays Hypothesis Hypothesis: This compound is a CB1/CB2 agonist Binding Does it bind to the receptor? (Binding Assay) Hypothesis->Binding G_Protein Does binding activate G-proteins? (GTPγS Assay) Binding->G_Protein If yes cAMP_Modulation Does G-protein activation lead to downstream signaling? (cAMP Assay) G_Protein->cAMP_Modulation If yes Arrestin_Recruitment Is there G-protein independent signaling? (β-arrestin Assay) cAMP_Modulation->Arrestin_Recruitment Conclusion Conclusion: Mechanism Validated Arrestin_Recruitment->Conclusion

Comparative Potency of Cannabiorcol Across Diverse Cell Lines: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potency of Cannabiorcol, a lesser-studied phytocannabinoid, against other cannabinoids across various cell lines. Due to the current scarcity of direct comparative experimental data for this compound, this document outlines proposed experimental protocols and data presentation structures to facilitate future research in this area. The information herein is based on established methodologies for assessing cannabinoid activity and preliminary findings on this compound's biological effects.

Introduction to this compound

This compound (trans-(−)-Δ⁹-THCO) is a naturally occurring lower homologue of Δ⁹-tetrahydrocannabinol (THC).[1][2] Preliminary studies have highlighted its potential as a neuroprotective agent, demonstrating the ability to reverse corticosterone-induced toxicity in SH-SY5Y neuroblastoma cells and increase the expression of brain-derived neurotrophic factor (BDNF).[1][2] Furthermore, in silico studies suggest potential interactions with key targets in breast cancer, such as aromatase and steroid receptors, and it has been noted for its antimicrobial properties.[3] However, a comprehensive understanding of its potency and mechanism of action across different cell types is currently lacking.

This guide proposes a standardized approach to systematically evaluate and compare the potency of this compound with well-characterized cannabinoids like THC and Cannabidiol (CBD).

Proposed Cell Lines for Comparative Analysis

To obtain a broad understanding of this compound's activity, a panel of cell lines representing different tissue origins and disease models is recommended:

  • SH-SY5Y (Human Neuroblastoma): Chosen based on existing data demonstrating this compound's neuroprotective effects.

  • MCF-7 (Human Breast Adenocarcinoma, ER+): Selected due to in silico data suggesting potential activity of this compound-C1 against targets relevant to estrogen receptor-positive breast cancer.

  • MDA-MB-231 (Human Breast Adenocarcinoma, Triple-Negative): To compare its effects on a different subtype of breast cancer cells.

  • HT-29 (Human Colorectal Adenocarcinoma): Included to explore the anti-proliferative potential of this compound in gastrointestinal cancers, a known target for other cannabinoids.

  • HEK293-CB1/CB2 (Human Embryonic Kidney cells): Stably transfected to express human cannabinoid receptors CB1 or CB2, to specifically assess receptor-mediated activity.

Data Presentation: Comparative Potency Metrics

Quantitative data should be summarized in clear, structured tables to allow for easy comparison of this compound's potency with other cannabinoids.

Table 1: Comparative Cytotoxicity (IC50) of Cannabinoids Across Different Cell Lines

CompoundSH-SY5Y IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HT-29 IC50 (µM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Δ⁹-THC Reference dataReference dataReference dataReference data
CBD Reference dataReference dataReference dataReference data

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Cannabinoid Receptor Binding Affinity (Ki)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
This compound Data to be determinedData to be determined
Δ⁹-THC Reference dataReference data
CBD Reference dataReference data

Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. Lower Ki values indicate higher affinity.

Table 3: Functional Potency (EC50) in Signaling Assays

CompoundcAMP Inhibition in HEK293-CB1 (EC50, nM)ERK1/2 Phosphorylation in SH-SY5Y (EC50, nM)
This compound Data to be determinedData to be determined
Δ⁹-THC Reference dataReference data
CBD Reference dataReference data

EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Viability and Cytotoxicity Assay (MTS Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, THC, and CBD (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the treatment period, add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cannabinoid Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing either human CB1 or CB2 receptors.

    • Perform competitive radioligand binding assays using a known high-affinity radioligand, such as [³H]CP-55,940.

    • Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay
  • Objective: To assess the functional activity of this compound on G-protein coupled cannabinoid receptors by measuring the inhibition of adenylyl cyclase.

  • Methodology:

    • Use HEK293-CB1 or HEK293-CB2 cells.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

    • Determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

Western Blot for Signaling Pathway Activation
  • Objective: To investigate the effect of this compound on key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

  • Methodology:

    • Treat cells (e.g., SH-SY5Y) with this compound at various concentrations for different time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the fold change in protein phosphorylation relative to the total protein.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways often modulated by cannabinoids. These can serve as a basis for visualizing the effects of this compound once experimental data is available.

G cluster_0 Cannabinoid Receptor Signaling Cannabinoid This compound / THC CB1_CB2 CB1/CB2 Receptor Cannabinoid->CB1_CB2 G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Canonical Cannabinoid Receptor Signaling Pathway.

G cluster_1 PI3K/Akt Survival Pathway Cannabinoid This compound Receptor Receptor (e.g., CB1/CB2) Cannabinoid->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: PI3K/Akt Signaling Pathway in Cell Survival.

Experimental Workflow

G start Select Cell Lines (SH-SY5Y, MCF-7, etc.) cytotoxicity Cytotoxicity Assay (MTS) start->cytotoxicity binding Receptor Binding Assay (CB1/CB2) start->binding functional Functional Assays (cAMP, pERK) start->functional ic50 Determine IC50 cytotoxicity->ic50 ki Determine Ki binding->ki ec50 Determine EC50 functional->ec50 compare Compare Potency Data (Tables) ic50->compare ki->compare ec50->compare

Caption: Workflow for Comparative Potency Assessment.

Conclusion

This guide presents a structured framework for the comprehensive evaluation of this compound's potency across different cell lines. By adhering to these standardized protocols, researchers can generate robust and comparable data that will significantly contribute to understanding the therapeutic potential of this understudied phytocannabinoid. The proposed visualizations and data presentation formats are designed to facilitate clear communication of findings within the scientific community. Future research based on this framework will be instrumental in elucidating the mechanisms of action of this compound and its potential applications in various disease contexts.

References

A Comparative Guide to the In Vivo Analgesic Properties of Novel Cannabinoid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic properties of two novel cannabinoid-based formulations, Cannabidiol Nanocrystals (CBD-NC) and the Khardala (KH) cannabis extract, against standard analgesics including morphine, cannabidiol (CBD), and delta-9-tetrahydrocannabinol (THC). The information is compiled from preclinical studies to aid in the evaluation and development of new pain therapeutics.

Comparative Analgesic Efficacy

The following tables summarize the quantitative data from various in vivo studies, offering a side-by-side comparison of the analgesic effects of the investigated compounds in different pain models.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This model is used to assess treatments for chronic neuropathic pain, a condition often resistant to standard therapies. The primary endpoint is typically the reversal of mechanical allodynia (pain response to a non-painful stimulus).

Table 1: Comparison of Analgesic Effects in the Spared Nerve Injury (SNI) Model

Compound/FormulationSpeciesAdministration RouteDose RangeKey Findings (Mechanical Allodynia)Citation(s)
Cannabidiol Nanocrystals (CBD-NC) RatIntramuscularNot specifiedSignificantly reduced mechanical allodynia and thermal hyperalgesia; analgesic effect was significantly better than CBD oil solution.[1]
Morphine RatIntrathecal0.1-10 µgDose-dependently attenuated mechanical allodynia. ED50 = 0.52 µg.[2]
Morphine MouseIntraperitoneal10 mg/kgReduced hypersensitivity for up to 2 hours.[3]
PolyMorphine MouseIntraperitoneal200 mg/kgBlocked SNI-induced hypersensitivity for up to 24 hours.[3]
Cannabidiol (CBD) RatIntraperitoneal0.3, 3, 10, or 30 mg/kgLow doses (3 mg/kg) reversed mechanical and thermal allodynia.[4]
Cannabidiol (CBD) MouseOral (in gelatin)Ad libitumReduced allodynia over three weeks without developing tolerance.
THC MouseOral (in gelatin)Ad libitumReduced allodynia over three weeks without developing tolerance.
THC:CBD Combination MouseSubcutaneousLow dosesDisplayed a 200-fold increase in anti-allodynic potency compared to individual compounds.
Hot Plate Test & Acetic Acid-Induced Writhing Test

These models are used to evaluate centrally and peripherally acting analgesics, respectively. The hot plate test measures the response to a thermal pain stimulus, while the writhing test quantifies the response to a chemically induced visceral pain.

Table 2: Comparison of Analgesic Effects in the Hot Plate and Acetic Acid-Induced Writhing Tests in Mice

Compound/FormulationTestAdministration RouteDoseKey FindingsCitation(s)
Khardala (KH) Extract Acetic Acid WrithingOral500 mg/kgShowed a notable reduction in writhing, with a higher percentage inhibition than morphine.
Khardala (KH) Extract Hot PlateNot specified500 mg/kgDemonstrated a potent analgesic effect superior to cannabidiol (CBD).
Morphine Acetic Acid WrithingIntraperitoneal30 mg/kgUsed as a positive control, showed significant inhibition of writhing.
Morphine Hot PlateNot specifiedNot specifiedSignificantly delayed the pain response.
Cannabidiol (CBD) Acetic Acid WrithingOral30 mg/kgShowed less inhibition of writhing compared to the KH extract.
Cannabidiol (CBD) Acetic Acid WrithingIntraperitonealNot specifiedDid not produce significant antinociceptive effects in this assay.
THC Acetic Acid WrithingOralNot specifiedWas found to be equipotent to morphine in this test.
THC Hot PlateOralNot specifiedWas found to be equipotent to morphine in this test.

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays cited in this guide are provided below.

Spared Nerve Injury (SNI) Model

This surgical model induces long-lasting neuropathic pain.

  • Animals: Typically adult male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • The skin on the lateral surface of the thigh is incised.

    • The biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • The common peroneal and tibial nerves are tightly ligated with a suture.

    • A section of the nerves distal to the ligation is removed.

    • Care is taken to avoid any contact with or stretching of the intact sural nerve.

    • The muscle and skin are then closed in layers.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on a wire mesh floor, and filaments of increasing force are applied to the lateral plantar surface of the hind paw (the sural nerve territory). The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.

    • Thermal Hyperalgesia: Can be assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the paw. The latency to paw withdrawal is measured.

  • Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a short period, ensuring it does not interfere with the study's primary endpoints.

Hot Plate Test

This test evaluates the response to a constant, noxious thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C). A transparent cylinder is often placed on the plate to confine the animal.

  • Procedure:

    • The animal (typically a mouse) is placed on the hot plate.

    • The latency to the first sign of a pain response is recorded. Nociceptive responses include licking or biting of the paws, or jumping.

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Data Analysis: The latency to respond is the primary measure. An increase in latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model.

  • Animals: Typically adult male mice.

  • Procedure:

    • The test substance or vehicle is administered to the animals (e.g., orally or intraperitoneally).

    • After a predetermined time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally.

    • Immediately after the acetic acid injection, the animal is placed in an observation chamber.

    • The number of "writhes" is counted over a specific period (e.g., 10-20 minutes). A writhe is a characteristic stretching movement, including an arching of the back, extension of the hind limbs, and contraction of the abdominal muscles.

  • Data Analysis: The total number of writhes is counted. A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect. The percentage of inhibition is often calculated.

Visualizations: Pathways and Workflows

Signaling Pathways in Cannabinoid-Mediated Analgesia

The analgesic effects of cannabinoids are mediated through a complex interplay of signaling pathways, primarily involving the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors can lead to the inhibition of neurotransmitter release and a reduction in neuronal excitability in pain pathways.

Cannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cannabinoids Cannabinoids CB1_Receptor CB1 Receptor Cannabinoids->CB1_Receptor Binds to G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Neurotransmitter_Vesicle Neurotransmitter Release Ca_Channel->Neurotransmitter_Vesicle Reduces Ca2+ Influx Postsynaptic_Receptor Neurotransmitter Receptor Neurotransmitter_Vesicle->Postsynaptic_Receptor Inhibits Release Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Reduces

Cannabinoid Analgesic Signaling Pathway

Experimental Workflow: Spared Nerve Injury (SNI) Model

The workflow for conducting an analgesic study using the SNI model involves several key stages, from the surgical procedure to behavioral assessment and data analysis.

SNI_Workflow Start Start Animal_Acclimation Animal Acclimation & Baseline Testing Start->Animal_Acclimation SNI_Surgery Spared Nerve Injury (SNI) Surgery Animal_Acclimation->SNI_Surgery Post-Op_Recovery Post-Operative Recovery SNI_Surgery->Post-Op_Recovery Drug_Administration Test Compound Administration (e.g., CBD-NC, Morphine) Post-Op_Recovery->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., von Frey test) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cannabiorcol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cannabiorcol. The following procedures are based on established safety protocols for handling cannabinoids and other chemical compounds in a laboratory setting.

Compound Information

This compound is a phytocannabinoid found in Cannabis sativa.[1][2] As an analytical reference standard, it requires careful handling to ensure personnel safety and experimental integrity.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₈O₂[1][3]
Molecular Weight254.32 g/mol
AppearanceA solution in acetonitrile
Purity≥95%
SynonymsCannabinol-C1, CBN-C1, Methyl-CBN, Methyl-Cannabinol

Data sourced from PubChem and Cayman Chemical.

Hazard Identification and Risk Assessment
  • Chemical Hazards: Exposure through inhalation, skin contact, or ingestion. The use of solvents like acetonitrile for solubilization presents its own set of hazards, including flammability and toxicity.

  • Biological Hazards: If working with the plant material, exposure to mold, mildew, and other pathogens can lead to respiratory issues and allergic reactions.

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure safety.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesChemical-resistant to protect against solvents and the compound.
Eye and Face Protection Safety goggles or a face shieldProtects against splashes of chemicals and airborne particles.
Respiratory Protection Surgical mask or KN95 respiratorPrevents inhalation of aerosols or fine particles. A properly fitted respirator is essential when handling powders or creating aerosols.
Body Protection Laboratory coat or disposable gownProvides a barrier to protect skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Procedures

4.1. Preparation and Engineering Controls

  • Ventilation: All work with this compound, especially when in solution with volatile solvents, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Work Area: Designate a specific area for handling this compound. Keep the area clean and uncluttered.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible. A fire extinguisher suitable for chemical fires should also be available.

4.2. Handling this compound Solution

  • Don PPE: Before handling, put on all required PPE as outlined in Table 2.

  • Transfer: Use appropriate chemical-resistant tools, such as micropipettes with filtered tips, for transferring the solution.

  • Avoid Aerosolization: Handle the solution gently to avoid creating aerosols.

  • Storage: Store this compound in its original, clearly labeled, and tightly sealed container in a cool, dark, and dry location. Avoid storing it with incompatible chemicals.

4.3. Post-Handling

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

5.1. Waste Segregation

  • Liquid Waste: Collect all liquid waste containing this compound and its solvent in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a separate, clearly labeled hazardous waste container.

5.2. Disposal Methods

  • Unusable and Unrecognizable: Cannabis-related waste must be rendered "unusable and unrecognizable" before final disposal. This can be achieved by mixing it with other non-hazardous waste. For laboratory-scale waste, this is typically handled by a certified hazardous waste disposal company.

  • Professional Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Disposal Options for Cannabis Waste (General):

    • Landfills: Permitted landfills may accept cannabis waste if it has been rendered unusable.

    • Composting: An eco-friendly option for plant-based waste, but chemical contamination must be avoided.

    • Incineration: A fast and effective method for destroying cannabinoids, carried out in licensed facilities.

Emergency Procedures

In the event of an exposure or spill:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to a well-ventilated area.

  • Spill: Alert others in the area. Contain the spill with absorbent materials. Clean the area following your institution's hazardous spill cleanup protocol.

For any significant exposure or spill, seek immediate medical attention and report the incident to your supervisor and environmental health and safety office.

Visual Workflow for Safe Handling of this compound

G start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe preparation 3. Prepare Work Area (Fume Hood, Clean Surface) ppe->preparation handling 4. Handle this compound Solution preparation->handling post_handling 5. Post-Handling Procedures (Decontaminate, Wash Hands) handling->post_handling emergency Emergency Event (Spill or Exposure) handling->emergency waste_segregation 6. Segregate Waste (Liquid and Solid) post_handling->waste_segregation disposal 7. Dispose of Waste via EH&S or Licensed Contractor waste_segregation->disposal end End: Procedure Complete disposal->end emergency_response Execute Emergency Procedures (First Aid, Spill Cleanup) emergency->emergency_response report Report Incident emergency_response->report report->risk_assessment Review & Update Protocols

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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